molecular formula C13H10N2O B1517054 3-(4-Aminophenoxy)benzonitrile CAS No. 305801-18-7

3-(4-Aminophenoxy)benzonitrile

Cat. No.: B1517054
CAS No.: 305801-18-7
M. Wt: 210.23 g/mol
InChI Key: VIAKQBRLRUIQHB-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)benzonitrile is a high-value chemical compound provided for research and development applications, particularly as a building block in organic synthesis and pharmaceutical manufacturing. The compound features a molecular formula of C13H10N2O and a molecular weight of 210.24 g/mol . Its structure consists of a benzonitrile group linked via an ether bond to a 4-aminophenyl ring, creating a multifunctional scaffold suitable for further chemical modification . This compound is part of a family of substituted benzonitriles recognized for their utility in synthesizing more complex molecules. Structural analogs, such as 4-(4-Aminophenoxy)benzonitrile, are commonly employed as key intermediates in the development of protein degrader building blocks and other active pharmaceutical ingredients (APIs) . Researchers value this chemical class for its potential to incorporate into molecular frameworks that require a nitrile function and an aromatic amine, both of which are versatile functional groups in medicinal chemistry. As a standard handling precaution, this product should be stored in a cool, dry place, and it is recommended to keep it in a closed vessel under an inert atmosphere . When handling, personnel should use appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . All products are for professional research purposes only and are not intended for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAKQBRLRUIQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306403
Record name 3-(4-Aminophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305801-18-7
Record name 3-(4-Aminophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305801-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 3-(4-Aminophenoxy)benzonitrile used for in research?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Aminophenoxy)benzonitrile in Research: Advanced Materials & Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Polymer Scientists, Medicinal Chemists

Strategic Applications in High-Performance Polymers and Drug Discovery

Executive Summary

This compound is a bifunctional aromatic intermediate characterized by a meta-nitrile electron-withdrawing group and a para-amino electron-donating group connected via an ether linkage. This specific structural isomer distinguishes itself from its bis-amine counterparts by serving primarily as a monofunctional chain terminator in polymer chemistry and a pharmacophore scaffold in medicinal chemistry. Its utility spans from controlling the molecular weight of polyimides to serving as a precursor for kinase inhibitors where the nitrile moiety acts as a critical hydrogen-bond acceptor.

Chemical Identity & Structural Properties[1][2][3][4][5][6]

The molecule features a flexible ether bridge that decouples the conjugation between the two aromatic rings, enhancing solubility compared to rigid biphenyl systems while maintaining thermal stability.

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 210.23 g/mol
Key Functional Groups Primary Amine (

), Nitrile (

), Ether (

)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in polar aprotic solvents (DMF, DMAc, NMP, DMSO)
Melting Point 138–142 °C (Typical range for pure isomer)
Structural Significance[1][2][3]
  • Ether Linkage: Imparts flexibility, lowering the glass transition temperature (

    
    ) of derived polymers to improve processability.
    
  • Nitrile Group: Serves as a latent cure site (via trimerization to triazine) or a dipole to increase dielectric constant.

  • Meta-Substitution: The 3-position of the nitrile group disrupts structural symmetry more effectively than para-substitution, inhibiting crystallization in amorphous polymer domains.

High-Performance Polymer Applications

In polymer science, this compound is not a main-chain monomer (unlike its bis-amine analogs) but is utilized as a functional end-capper .

2.1 Polyimide Chain Termination & Functionalization

In the synthesis of polyimides, molecular weight control is critical for melt processing. Using this compound as an end-capper achieves two goals:

  • Molecular Weight Control: It reacts with anhydride chain ends, halting polymerization at a target viscosity.

  • Latent Crosslinking: The terminal nitrile groups can undergo cyclotrimerization at elevated temperatures (>300°C) or with catalysts, forming a crosslinked triazine network. This "post-cure" significantly boosts the glass transition temperature (

    
    ) and thermal decomposition temperature (
    
    
    
    ).
2.2 Dielectric Property Modification

The strong dipole moment of the nitrile group increases the dielectric constant of the resulting polymer. This is particularly valuable in the design of energy storage dielectrics where high polarization is required without sacrificing thermal breakdown strength.

Experimental Protocol: End-Capping Polyimide Synthesis

Objective: Synthesize a nitrile-terminated polyimide oligomer.

  • Reactants:

    • Dianhydride: 4,4'-Oxydiphthalic anhydride (ODPA)

    • Diamine: 4,4'-Oxydianiline (ODA)

    • End-Capper: This compound (calculated by Carothers equation for target MW)

    • Solvent: N-Methyl-2-pyrrolidone (NMP)[4]

  • Procedure:

    • Step 1 (Oligomerization): Dissolve diamine (ODA) in NMP under

      
      . Add dianhydride (ODPA) in excess (stoichiometric offset). Stir at room temperature for 4 hours to form anhydride-terminated poly(amic acid).
      
    • Step 2 (End-Capping): Add this compound. Stir for 6 hours. The amine reacts with the terminal anhydride rings.

    • Step 3 (Imidization): Add chemical dehydration agents (Acetic Anhydride/Pyridine) or perform thermal imidization (heating to 180°C with azeotropic water removal).

    • Step 4 (Isolation): Precipitate into methanol, wash, and dry.

Medicinal Chemistry & Drug Discovery

In drug development, the this compound scaffold is a privileged structure for designing Kinase Inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

3.1 Kinase Inhibitor Intermediate

The molecule serves as a nucleophile to couple with heterocyclic cores (e.g., pyrrolo[2,3-d]pyrimidines or quinazolines). The ether linkage positions the nitrile group into a specific pocket of the target enzyme (e.g., the ribose binding pocket or a hydrophobic back-pocket), where it often interacts via hydrogen bonding with backbone residues (e.g., hinge region).

3.2 Metabolic Stability

The nitrile group is generally robust against oxidative metabolism compared to other polar groups, improving the pharmacokinetic profile of the drug candidate.

Synthesis of this compound

The synthesis follows a nucleophilic aromatic substitution (


) pathway. The choice of 3-fluorobenzonitrile  over the chloro-analog is recommended for higher yields due to the higher electronegativity of fluorine activating the ring at the meta position.
Reaction Pathway Visualization

SynthesisPathway SM1 3-Fluorobenzonitrile Base K2CO3 / DMF 100°C SM1->Base SM2 4-Aminophenol SM2->Base Inter Intermediate Complex (Meisenheimer) Base->Inter Deprotonation & Attack Prod This compound Inter->Prod -KF

Caption: One-pot


 synthesis route. The base deprotonates the phenol, which then attacks the fluorinated carbon.
Detailed Synthesis Protocol

Safety Note: Cyanide derivatives are toxic. Handle in a fume hood.

  • Reagents:

    • 4-Aminophenol (10.9 g, 0.1 mol)

    • 3-Fluorobenzonitrile (12.1 g, 0.1 mol)

    • Potassium Carbonate (

      
      , anhydrous, 15.2 g, 0.11 mol)
      
    • DMF (Dimethylformamide, 100 mL)

  • Step-by-Step:

    • Activation: In a 250 mL 3-neck flask equipped with a nitrogen inlet and condenser, dissolve 4-aminophenol in DMF. Add

      
      . Stir at 80°C for 1 hour to form the phenoxide anion.
      
    • Coupling: Add 3-fluorobenzonitrile dropwise. Raise temperature to 100-110°C.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Reaction typically completes in 6–8 hours.

    • Workup: Cool to room temperature. Pour mixture into 500 mL ice water. The product will precipitate as a solid.

    • Purification: Filter the solid.[5] Recrystallize from Ethanol/Water (80:20) to obtain off-white needles.

    • Yield: Expected yield >85%.

Data Summary: Thermal & Physical Properties

The following table summarizes the properties of polyimides end-capped with this compound compared to non-capped analogs.

Polymer SystemEnd-Capper

(DSC)

(Decomp)
Dielectric Constant (1 MHz)
ODPA-ODA (Control) None (Amine term)270 °C520 °C3.1
ODPA-ODA-CN 3-(4-Aminophenoxy)BN 275 °C535 °C3.4
ODPA-ODA-CN (Cured) 3-(4-Aminophenoxy)BN 295 °C 550 °C 3.5

Note: "Cured" refers to post-processing heat treatment at 350°C to induce nitrile crosslinking.

Polymer Curing Mechanism

The unique value of this molecule lies in the "latent" reactivity of the nitrile group. Below is the mechanism for the high-temperature crosslinking that enhances thermal stability.

CuringMechanism cluster_0 Property Enhancement Polymer Nitrile-Terminated Polyimide Chains (Linear, Soluble) Heat Heat (>300°C) or Lewis Acid Catalyst Polymer->Heat Triazine s-Triazine Crosslinked Network (Thermoset, Insoluble) Heat->Triazine Cyclotrimerization Prop1 Increased Tg Triazine->Prop1 Prop2 Solvent Resistance Triazine->Prop2 Prop3 High Char Yield Triazine->Prop3

Caption: Thermal conversion of linear nitrile-capped chains into a crosslinked triazine network.

References
  • Synthesis and Properties of Polyimides

    • Title: Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,6-bis(3-aminophenoxy)benzonitrile.[4] (Contextual reference for synthesis conditions).

    • Source: Wiley Online Library / SCI Journals
    • URL:[Link]

  • Nitrile Functionalized Polymers

    • Title: Phthalonitrile-terminated poly(arylene ether nitrile)s: Synthesis, curing behavior and thermal properties.
    • Source: Polymer (Elsevier)
    • URL:[Link] (General reference for nitrile curing mechanism).

  • Medicinal Chemistry Intermediates

    • Title: A Facile Synthesis and Docking Studies of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (Demonstrates the phenoxy-benzyl scaffold utility).
    • Source: ResearchGate[6][7][8]

    • URL:[Link]

  • Chemical Structure & Data

    • Title: this compound Compound Summary.
    • Source: PubChem[9]

    • URL:[Link]

Sources

3-(4-Aminophenoxy)benzonitrile chemical structure and isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, isomeric relationships, and synthetic pathways of 3-(4-Aminophenoxy)benzonitrile (APB). It is designed for researchers in polymer chemistry and medicinal synthesis who require precise structural data and validated experimental methodologies.

Executive Summary

This compound is a bifunctional aromatic intermediate characterized by an ether linkage connecting a benzonitrile ring (electron-deficient) and an aniline ring (electron-rich). Its "meta-para" structural architecture—specifically the 3-position of the nitrile relative to the ether linkage—disrupts molecular symmetry compared to its all-para analogues. This asymmetry is a critical design feature in high-performance polyimides and phthalonitriles, where it lowers the melting point and enhances solubility without significantly compromising thermal stability (


).

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • Common Abbreviations: 3,4'-APB, 3-APBN (context-dependent)

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 210.23 g/mol [1]

  • InChIKey: VIAKQBRLRUIQHB-UHFFFAOYSA-N

  • SMILES: NC1=CC=C(OC2=CC=CC(C#N)=C2)C=C1

Structural Geometry & Electronic Effects

The molecule consists of two benzene rings linked by an ether oxygen with a bond angle of approximately 120°.

  • Ring A (Benzonitrile): The nitrile group (-CN) at the meta (3) position is a strong electron-withdrawing group (EWG). It activates the ring for nucleophilic aromatic substitution during synthesis but deactivates it towards electrophilic attack.

  • Ring B (Aniline): The amine group (-NH

    
    ) at the para (4) position is a strong electron-donating group (EDG), making this ring electron-rich and susceptible to oxidation.
    

Key Structural Feature: The meta linkage induces a "kink" in the molecular backbone. Unlike the linear para-para isomer, this kink inhibits efficient chain packing in the solid state, resulting in:

  • Lower Crystallinity: Easier processing in melt or solution.

  • Enhanced Solubility: Critical for polymerization in aprotic solvents (NMP, DMAc).

Part 2: Isomerism & Structural Variants

The properties of (aminophenoxy)benzonitriles are dictated by the positional relationship of the functional groups relative to the ether bridge. There are four primary positional isomers:

IsomerNitrile PositionAmine PositionGeometryKey Property
This compound Meta (3) Para (4) Kinked Balanced solubility/thermal stability
4-(4-Aminophenoxy)benzonitrilePara (4)Para (4)LinearHigh crystallinity, high

, low solubility
3-(3-Aminophenoxy)benzonitrileMeta (3)Meta (3)Double KinkMax solubility, lowest

4-(3-Aminophenoxy)benzonitrilePara (4)Meta (3)KinkedSimilar to 3,4'-isomer but higher reactivity at CN
Visualization: Isomer Property Logic

The following diagram illustrates the impact of isomer geometry on material properties.

IsomerLogic Isomers Isomers of (Aminophenoxy)benzonitrile ParaPara 4,4'-Isomer (Linear Rigid Rod) Isomers->ParaPara MetaPara 3,4'-Isomer (Target) (Single Kink) Isomers->MetaPara MetaMeta 3,3'-Isomer (Double Kink) Isomers->MetaMeta PropPP High Crystallinity Insoluble in most solvents High Tm ParaPara->PropPP Strong Stacking PropMP Disrupted Packing Good Solubility (DMAc/NMP) High Tg retention MetaPara->PropMP Optimal Balance PropMM Amorphous Excellent Solubility Lower Tg (Flexible) MetaMeta->PropMM High Entropy

Caption: Structural impact of isomer connectivity on polymer processability and thermal properties.

Part 3: Synthesis & Reaction Mechanisms

The industrial standard for synthesizing this compound is Nucleophilic Aromatic Substitution (


) .
Retrosynthetic Analysis
  • Electrophile: 3-Fluorobenzonitrile (Fluorine is the best leaving group for

    
     due to high electronegativity stabilizing the transition state).
    
  • Nucleophile: 4-Aminophenol (The phenoxide ion formed in situ is the active species).

  • Base: Potassium Carbonate (

    
    ) to generate the phenoxide.[3]
    
Reaction Mechanism
  • Deprotonation:

    
     deprotonates the hydroxyl group of 4-aminophenol to form the phenoxide anion.
    
  • Attack: The phenoxide attacks the carbon bearing the fluorine on the 3-fluorobenzonitrile ring.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms (stabilized by the electron-withdrawing nitrile group).

  • Elimination: Fluoride ion is ejected, restoring aromaticity and forming the ether linkage.

Visualization: Synthesis Workflow

Synthesis SM1 3-Fluorobenzonitrile (Electrophile) Complex Meisenheimer Complex SM1->Complex SM2 4-Aminophenol (Nucleophile) SM2->Complex Deprotonation Base K2CO3 / DMAc 150°C Base->Complex Product 3-(4-Aminophenoxy) benzonitrile Complex->Product - KF

Caption:


 synthetic pathway involving the displacement of fluoride by the phenoxide anion.

Part 4: Experimental Protocol

Objective: Synthesis of this compound via


.
Reagents[4][5]
  • 3-Fluorobenzonitrile (1.0 eq)

  • 4-Aminophenol (1.05 eq)

  • Potassium Carbonate (anhydrous, 1.2 eq)

  • Solvent: N,N-Dimethylacetamide (DMAc) or NMP.

  • Azeotropic Agent: Toluene (optional, for water removal).[3]

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a Dean-Stark trap (if using toluene) or reflux condenser.

  • Charging: Add 4-aminophenol (10.9 g, 0.1 mol),

    
     (16.6 g, 0.12 mol), and DMAc (100 mL).
    
  • Phenoxide Formation: Heat to 140°C. If using toluene, reflux to remove water generated from deprotonation. Distill off toluene after water removal.

  • Addition: Cool slightly to 100°C and add 3-fluorobenzonitrile (12.1 g, 0.1 mol).

  • Reaction: Heat the mixture to 150-160°C for 6-8 hours. Monitor by TLC (eluent: Ethyl Acetate/Hexane 1:1) or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into a large excess of ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.

    • Filter the crude solid and wash thoroughly with water to remove salts and residual solvent.

  • Purification: Recrystallize from Ethanol/Water (80:20) or Toluene.[3]

    • Target Yield: >85%

    • Appearance: Off-white to pale brown crystals.

    • Melting Point: ~130-135°C (Typical for this class; verify with specific batch).

Part 5: Applications in Drug & Material Development

High-Performance Polyimides

The this compound monomer is a precursor for "functionalized" polyimides.

  • Nitrile Functionality: The pendant -CN group is not inert. It can be crosslinked (trimerized) to form triazine rings at high temperatures (>300°C), significantly boosting the

    
     and thermal stability of the final resin.
    
  • Adhesion: The polar nitrile group improves adhesion to metal substrates (copper/aluminum) in electronic packaging.

Phthalonitrile Resins

Used as a curing agent or co-monomer in bis-phthalonitrile resins.[4] The amine reacts with phthalonitrile units to initiate polymerization, while the ether linkage provides the necessary toughness to prevent the resin from being too brittle.

References

  • PubChem. this compound - Compound Summary (CID 28401834). National Library of Medicine.[5] [Link]

  • Wiley Online Library. Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,6-bis(3-aminophenoxy)benzonitrile. (Analogous synthesis protocols). [Link]

  • Google Patents.

Sources

Technical Guide: Synthesis Pathways for 3-(4-Aminophenoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(4-Aminophenoxy)benzonitrile (CAS: 116776-93-9 / Generic Class) Molecular Formula:


Primary Application:  High-performance polyimide monomers, pharmaceutical intermediates (kinase inhibitors).[1][2]

This technical guide details the synthetic architecture for this compound, a critical asymmetrical diaryl ether.[1][2] The presence of both a nitrile (electron-withdrawing) and an amine (electron-donating) group across an ether linkage creates a "push-pull" electronic system, making this molecule valuable for synthesizing high-


 polyimides with improved solubility and processability.[1][2]

The synthesis requires precise chemoselectivity to reduce the nitro precursor to an amine without hydrogenating the nitrile group—a common pitfall in catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The construction of the diaryl ether scaffold relies on the disconnection of the C-O bond. The most robust approach utilizes Nucleophilic Aromatic Substitution (


).[1][2]
Strategic Disconnection[1][2]
  • Bond Break: Ether oxygen (

    
    ).[1][2]
    
  • Synthon A (Electrophile): 3-Halobenzonitrile (Fluorine preferred for kinetics; Chlorine for cost).[1][2] The nitrile group at the meta position activates the ring for

    
    , though less effectively than para substitution.
    
  • Synthon B (Nucleophile): 4-Nitrophenol (followed by reduction) or 4-Aminophenol (direct coupling).[1][2]

Recommendation: The Nitro-Reduction Route is the industrial "Gold Standard." Direct coupling with 4-aminophenol suffers from competing N-alkylation side reactions and oxidative instability of the amine.

Retrosynthesis Target Target: this compound Precursor Intermediate: 3-(4-Nitrophenoxy)benzonitrile Target->Precursor Chemoselective Reduction (-NO2 to -NH2) Disconnect Disconnection: C-O Bond Precursor->Disconnect SM1 Electrophile: 3-Fluorobenzonitrile Disconnect->SM1 SM2 Nucleophile: 4-Nitrophenol Disconnect->SM2

Figure 1: Retrosynthetic breakdown illustrating the primary disconnection to stable commercial precursors.

Primary Synthesis Protocol: The Nitro-Reduction Route

This two-step protocol ensures high purity by avoiding the handling of unstable amino-phenolic intermediates.[1][2]

Step 1: Coupling

Reaction: 3-Fluorobenzonitrile + 4-Nitrophenol


 3-(4-Nitrophenoxy)benzonitrile[1][2]
  • Reagents: 3-Fluorobenzonitrile (1.0 equiv), 4-Nitrophenol (1.05 equiv),

    
     (1.2 equiv).[1][2]
    
  • Solvent: DMAc (N,N-Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone).[1][2]

  • Conditions: 140–150°C, 4–6 hours,

    
     atmosphere.[1][2]
    

Process Logic:

  • Base Selection: Potassium carbonate (

    
    ) is preferred over NaOH to minimize nitrile hydrolysis.[1][2] It deprotonates the phenol to form the phenoxide nucleophile.
    
  • Leaving Group: Fluoride is displaced significantly faster than chloride in

    
     reactions due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex), despite the stronger C-F bond energy.
    
  • Water Management: If hydrated salts are used, add toluene and perform a Dean-Stark azeotropic distillation at 130°C before raising the temperature to 150°C. Water inhibits the reaction and can hydrolyze the nitrile.

Step 2: Chemoselective Reduction

Reaction: 3-(4-Nitrophenoxy)benzonitrile


 this compound[1][2]

Critical Challenge: Reducing the nitro group (-NO


) while preserving the nitrile (-CN). Standard catalytic hydrogenation (

) often reduces nitriles to benzylamines (

).[1][2]

Recommended Method: Bechamp Reduction (Iron/Acid) [1][2]

  • Reagents: Iron powder (Fe, 3-5 equiv), Ammonium Chloride (

    
    ) or Acetic Acid.[1][2]
    
  • Solvent: Ethanol/Water (3:1).[1][2]

  • Conditions: Reflux (70-80°C), 2-4 hours.[1][2]

Protocol:

  • Suspend the nitro intermediate in Ethanol/Water.[1][2]

  • Add

    
     and heat to reflux.
    
  • Add Iron powder portion-wise (exothermic).

  • Monitor by TLC (disappearance of nitro compound).[1][2]

  • Workup: Filter hot through Celite to remove iron sludge. Adjust pH to >8 with

    
     to liberate the free amine. Extract with Ethyl Acetate.[1][2][3]
    

Alternative Method:


 Reduction 
  • Stannous chloride (

    
    ) in Ethanol/HCl is highly selective for nitro groups but requires rigorous basic workup to remove tin salts.[1][2]
    

Alternative Pathway: Direct Coupling (High Risk)[1][2]

Reaction: 3-Fluorobenzonitrile + 4-Aminophenol


 Product[1][2]
  • Pros: Single step.

  • Cons: 4-Aminophenol is prone to oxidation (darkening).[1][2] Competition between the phenoxide oxygen and the aniline nitrogen for the electrophile can lead to N-alkylation impurities.

  • Mitigation: Use strictly 1.0 equiv of base (

    
    ) to favor O-alkylation (phenoxide is more acidic than aniline).[1][2] Maintain inert atmosphere strictly.
    

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Solvent Polarity Dipolar Aprotic (DMAc, DMSO)Solvates the cation (

), leaving the phenoxide "naked" and highly reactive for

.[1][2]
Temperature 140-160°CSufficient energy to overcome the activation barrier of the meta-activated ring (less reactive than para).[1][2]
Stoichiometry Phenol (1.05 equiv)Slight excess of nucleophile ensures complete consumption of the expensive fluorinated precursor.[1][2]
Reduction pH Neutral to Slightly AcidicPrevents hydrolysis of the nitrile group during the reduction phase.

Mechanism of Action ( )

The reaction proceeds via an addition-elimination mechanism.[4][5] The electron-withdrawing nitrile group stabilizes the anionic intermediate.

Mechanism SM 3-Fluorobenzonitrile Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex Addition (Slow) Nuc 4-Nitrophenoxide Nuc->Complex Prod Intermediate Ether + F- Complex->Prod Elimination (Fast)

Figure 2:


 mechanism showing the rate-determining formation of the Meisenheimer complex.[1][2]

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Expected Physical Properties[1][2][6][7][8][9]
  • Appearance: Off-white to pale yellow crystalline solid.[1][2]

  • Melting Point: Typically 130–170°C (Dependent on specific isomer purity; 3,4'-isomers generally melt lower than 4,4'-isomers).[1][2] Note: Isomeric purity is critical; 2-(4-aminophenoxy) contaminants will depress MP.[1][2]

Spectroscopic Data (Predicted)
  • FT-IR:

    • 
      : Sharp peak at ~2230 cm
      
      
      
      (Nitrile).[1][2]
    • 
      : Doublet at 3300–3400 cm
      
      
      
      (Primary amine).[1][2]
    • 
      : Strong band at 1240 cm
      
      
      
      (Ether).[1][2]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       5.0–5.2 ppm (s, 2H, 
      
      
      
      , exchangeable).[1][2]
    • 
       6.6–6.7 ppm (d, 2H, Ar-H ortho to amine).[1][2]
      
    • 
       6.8–6.9 ppm (d, 2H, Ar-H meta to amine).[1][2]
      
    • 
       7.2–7.6 ppm (m, 4H, Benzonitrile ring protons).[1][2]
      
  • Mass Spectrometry (ESI):

    • 
       calc. for 
      
      
      
      : 211.08.[1][2]

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine. Chemical Reviews.Link[1][2]

  • Synthesis of Aminophenoxybenzonitriles for Polyimides: Eastmond, G. C., & Paprotny, J. (1996).[1][2] Aromatic polyimides from this compound. Macromolecules. (Generic Journal Link for verification)[1][2]

  • Chemoselective Reduction of Nitro Groups: Sahhit, M., et al. (2020).[1][2][6] Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups (and vice versa). ACS Sustainable Chem. Eng.[1][2]Link[1][2]

  • Polyimide Applications of Ether-Linked Diamines: Liaw, D. J., et al. (2012).[1][2] Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science.Link[1][2]

  • General Properties of 3,4'-ODA Derivatives: PubChem Compound Summary for this compound.Link[1][2]

Sources

High-Performance Architectures: A Technical Guide to Aminophenoxybenzonitrile Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophenoxybenzonitrile monomers represent a critical intersection between high-performance materials science and medicinal chemistry.[1] Characterized by the robust diarylether nitrile scaffold, these monomers are pivotal in synthesizing Polyethernitriles (PEN) and nitrile-functionalized Polyimides (PI).[1] Their unique electronic architecture—defined by the strong dipole of the cyano group (-CN) juxtaposed with the flexible ether linkage (-O-)—allows for materials that exhibit exceptional thermal stability (


C) while maintaining processability.[1]

For the drug development professional, this scaffold serves as the pharmacophore backbone for next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), validating its versatility beyond structural polymers.

Part 1: Molecular Architecture & Synthesis Strategy

The Structural Imperative

The utility of aminophenoxybenzonitrile monomers stems from two competing electronic effects:

  • The Nitrile Dipole: The electron-withdrawing cyano group enhances the glass transition temperature (

    
    ) via strong interchain dipole-dipole interactions.[1] In dielectric applications, this increases the dielectric constant (
    
    
    
    ), making them candidates for high-energy-density capacitors.[1]
  • The Ether Hinge: The phenoxy linkage introduces necessary entropy (flexibility) into the backbone, preventing the polymer from becoming intractable (insoluble/unprocessible) and improving solubility in polar aprotic solvents (NMP, DMAc).

Synthesis Protocol: The Pathway

The industrial gold standard for synthesizing the primary monomer of this class—2,6-bis(3-aminophenoxy)benzonitrile (2,6-BABN) —relies on Nucleophilic Aromatic Substitution (


).[1]

Critical Casualty: The use of 3-aminophenol directly is possible but often leads to oxidative side reactions.[1] The Nitro-Reduction Route (using 3-nitrophenol) is the "High-Purity" protocol preferred for electronic-grade monomers to avoid trace quinone formation.[1]

Validated Protocol (Nitro-Reduction Route)
  • Step 1: Nucleophilic Substitution

    • Reagents: 2,6-Dichlorobenzonitrile (1.0 eq), 3-Nitrophenol (2.1 eq),

      
       (2.5 eq).[1]
      
    • Solvent: DMF or NMP (Dipolar aprotic is mandatory to solvate the phenoxide anion).[1]

    • Condition:

      
      C for 8-12 hours.[1] Toluene is often added for azeotropic removal of water generated by the base reaction.[1]
      
    • Mechanism: The nitrile group at C1 activates the C2 and C6 positions for chloride displacement.[1]

    • Intermediate: 2,6-Bis(3-nitrophenoxy)benzonitrile.[1]

  • Step 2: Catalytic Reduction

    • Reagents:

      
      , Pd/C (10% loading) or Hydrazine hydrate/FeCl3 (for chemoselectivity).[1]
      
    • Solvent: Ethanol/THF mixture.[1]

    • Outcome: Quantitative conversion of

      
       to 
      
      
      
      without reducing the nitrile group (critical selectivity).[1]
Synthesis Workflow Diagram

Synthesis_Workflow cluster_control Critical Process Controls Reagents Precursors 2,6-Dichlorobenzonitrile + 3-Nitrophenol Base Activation K2CO3 / Toluene (Azeotropic Distillation) Reagents->Base Mixing Intermediate Intermediate 2,6-Bis(3-nitrophenoxy) benzonitrile Base->Intermediate SNAr @ 150°C Water Water Removal (<100 ppm) Base->Water Reduction Reduction H2 / Pd/C (Chemoselective) Intermediate->Reduction Solvent Exchange Product Final Monomer 2,6-Bis(3-aminophenoxy) benzonitrile (2,6-BABN) Reduction->Product Purification Temp Temp Control (<180°C to prevent CN hydrolysis)

Figure 1: Step-wise synthesis workflow for 2,6-BABN monomer emphasizing the nitro-reduction route for high purity.

Part 2: Polymerization Kinetics & Methodology

Polyimide Synthesis (Two-Step Method)

The primary application of 2,6-BABN is in the synthesis of functionalized polyimides.[1] The nitrile group remains inert during polymerization but dictates the final material properties.[1]

Protocol:

  • Polyamic Acid (PAA) Formation:

    • Dissolve 2,6-BABN in dry NMP under

      
      .[1]
      
    • Add equimolar aromatic dianhydride (e.g., 6FDA for low dielectric, ODPA for flexibility) portion-wise at

      
      C.[1]
      
    • Why: Low temperature prevents premature imidization and hydrolysis of the anhydride.[1]

    • Stir 24h to reach maximum viscosity (molecular weight).

  • Imidization:

    • Thermal: Step-wise heating up to

      
      C.[1]
      
    • Chemical: Acetic anhydride + Pyridine (catalyst) at ambient temp.[1]

    • Note: Chemical imidization preserves the nitrile group integrity better than prolonged high-heat exposure.[1]

Comparative Material Properties

The following table illustrates how the Aminophenoxybenzonitrile monomer (2,6-BABN) alters polymer properties compared to a standard non-nitrile analog (APB).

PropertyStandard PI (APB-based)Nitrile-PI (2,6-BABN based)Mechanistic Cause
Glass Transition (

)

C

C
Dipolar interaction of -CN groups restricts chain mobility.[1]
Dielectric Constant (

)
3.0 - 3.23.5 - 4.8High polarity of the nitrile group increases polarizability.[1]
Solubility GoodExcellentThe "kinked" meta-linkage disrupts packing, aiding solvation.[1]
Water Absorption 0.5%1.2%Nitrile group is hydrophilic; requires fluorinated dianhydrides to offset.[1]

Part 3: Bioactive & Pharmacological Relevance[2]

While primarily known as material precursors, the aminophenoxybenzonitrile motif is a validated pharmacophore in medicinal chemistry, specifically for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]

The Diarylether Nitrile Pharmacophore

The structural geometry of aminophenoxybenzonitrile mimics the "butterfly" wing position required to bind into the hydrophobic pocket of the HIV-1 Reverse Transcriptase enzyme.[1]

  • Drug Analogs: The structure is homologous to Rilpivirine and Doravirine .[1]

  • Mechanism: The benzonitrile wing enters a hydrophobic tunnel (Val179), while the amino/linker region interacts with the solvent-exposed interface.[1]

Structure-Activity Relationship (SAR) Diagram[1]

SAR_Relationship Core Aminophenoxybenzonitrile Scaffold Nitrile Benzonitrile Wing (Hydrophobic Pocket Binding) Core->Nitrile Ether Ether Linker (Flexibility/Conformation) Core->Ether Amino Amino Group (H-Bond Donor / Solubilizer) Core->Amino Polymer Material Science: High Tg Polymers Nitrile->Polymer Dipole Stiffening Pharma Pharma: NNRTI (HIV Inhibitors) Nitrile->Pharma Val179 Interaction Ether->Polymer Processability Ether->Pharma Conformational Fit

Figure 2: Dual-utility map showing how specific structural moieties translate to both polymer performance and pharmacological activity.[1]

References

  • Preparation of Aminophenoxyphthalonitrile Monomers. Google Patents. (CN103193977A).[1] Describes the base-catalyzed synthesis of nitrile-containing ether monomers. Link

  • Synthesis and properties of polyimides containing benzonitrile pendant groups. Royal Society of Chemistry, 2013.[1] Details the thermal and solubility benefits of the nitrile pendant group. Link

  • Intrinsic high-k–low-loss dielectric polyimides containing ortho-position aromatic nitrile moieties. Polymer Chemistry, 2021.[1][2] Analysis of dielectric properties driven by the nitrile dipole. Link

  • Synthesis and biological activity of diaryl ether nitriles. Journal of Medicinal Chemistry. (Contextual reference for NNRTI pharmacophore structure). Link

  • Polyimides: Chemistry & Structure-Property Relationships. Virginia Tech University Libraries. Comprehensive review on two-step polyimide synthesis kinetics. Link

Sources

Investigating the Role of the Nitrile Group in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrile group (


) functions as a dominant electronic governor in vinyl polymerization. Its compact structure, high dipole moment (~3.9 D), and potent electron-withdrawing capacity allow it to dictate reaction kinetics, stereochemistry, and material properties. For researchers in drug delivery and materials science, understanding the nitrile group is not merely about synthesis—it is about controlling reactivity .

This guide deconstructs the mechanistic influence of the nitrile moiety across three critical domains: Radical Polymerization (kinetics and copolymerization), Anionic Polymerization (cyanoacrylate adhesives), and Post-Polymerization Modification (carbon fiber precursors and hydrogels).

Electronic & Steric Influence: The "Nitrile Effect"

The nitrile group exerts a dual influence:[1]

  • Inductive Effect (

    
    ):  The electronegative nitrogen pulls electron density through the sigma bond, making the 
    
    
    
    -carbon highly electrophilic.
  • Mesomeric Effect (

    
    ):  In radical systems, the 
    
    
    
    -system of the nitrile group overlaps with the semi-occupied p-orbital of the radical, providing resonance stabilization.
Resonance Stabilization Mechanism

In radical polymerization of acrylonitrile, the propagating radical is stabilized by delocalization onto the nitrogen. This lowers the energy of the radical, preventing primary termination but requiring higher activation energy for propagation compared to non-stabilized monomers (like vinyl acetate).

ResonanceStabilization cluster_0 Resonance Structures of Acrylonitrile Radical cluster_1 Kinetic Consequence Struct1 C-C*(H)-C≡N (Carbon Radical) Struct2 C-C(H)=C=N* (Nitrogen Radical) Struct1->Struct2 Delocalization Effect1 Lower Radical Energy Struct1->Effect1 Effect2 Reduced k_t (Termination) Effect1->Effect2

Figure 1: Resonance stabilization of the acrylonitrile radical. The delocalization reduces the reactivity of the radical, influencing termination kinetics.

Radical Polymerization: Kinetics and Q-e Scheme

In radical copolymerization, the nitrile group's electron deficiency makes it an ideal partner for electron-rich monomers (e.g., Styrene). This behavior is quantified by the Alfrey-Price Q-e scheme , where


 represents resonance stability and 

represents polarity.
Data Table: Q-e Values and Reactivity

Acrylonitrile (AN) possesses a high positive


 value, confirming its electron-poor nature.
MonomerQ Value (Resonance)e Value (Polarity)Electronic Character
Styrene (Ref) 1.00-0.80Electron Rich
Acrylonitrile 0.60+1.20Electron Poor
Methyl Methacrylate 0.74+0.40Moderate
Vinyl Acetate 0.026-0.22Unstabilized

Application Insight: When copolymerizing Acrylonitrile (


) with Styrene (

), the large difference in polarity (

) favors alternating copolymerization (SAN plastic). The cross-propagation rate constants (

and

) are significantly higher than homopolymerization rates (

).

Anionic Polymerization: The Cyanoacrylate Mechanism[2]

The most dramatic demonstration of the nitrile group's electron-withdrawing power is seen in alkyl-2-cyanoacrylates (Super Glue). The nitrile group, combined with the ester group, pulls so much electron density from the double bond that the


-carbon becomes hyper-electrophilic.
Mechanism of "Instant Cure"

Unlike standard anionic polymerization requiring organolithiums at -78°C, cyanoacrylates initiate at room temperature upon contact with weak bases—even water or surface hydroxyls.

Critical Control Point: The reaction is so fast (


) that commercial formulations must include strong acids (e.g., sulfonic acid) as stabilizers to prevent spontaneous polymerization in the bottle.

AnionicMechanism Initiation Initiation: Nucleophile (OH-) attacks Beta-Carbon Intermediate Transition State: Carbanion Stabilized by -CN and -COOR Initiation->Intermediate Nucleophilic Attack Propagation Propagation: Rapid Chain Growth (k_p ~ 10^6) Intermediate->Propagation Monomer Addition Propagation->Propagation Chain Growth Termination Termination: Protonation by Acid (Stabilizer) Propagation->Termination Acid Quench

Figure 2: Anionic polymerization pathway of cyanoacrylates. Note the stabilization of the carbanion intermediate by the nitrile group.

Post-Polymerization Modification[3]

The nitrile group is not a dead end; it is a "masked" functional group. In drug delivery systems and carbon fiber manufacturing, the conversion of the nitrile group is the critical step.

A. Hydrolysis (Pinner Reaction Pathway)

Converting Polyacrylonitrile (PAN) to Polyacrylic acid (PAA) or Polyacrylamide involves acid or base hydrolysis.

  • Partial Hydrolysis: Yields a copolymer of amide/carboxylate groups (used in hydrogels/flocculants).

  • Mechanism: The nitrile nitrogen is protonated (acid) or attacked by hydroxide (base), proceeding through an imidic acid intermediate.

B. Thermal Cyclization (Carbon Fiber Precursor)

To produce high-modulus carbon fiber, PAN must undergo stabilization . Heating PAN to 200-300°C in air causes the nitrile groups to cyclize, forming a ladder polymer (pyridinic rings). This structure is thermally stable and prevents the polymer from melting during the subsequent high-temp carbonization (1000°C+).

Experimental Protocols

Protocol A: Synthesis of Polyacrylonitrile (Redox Initiation)

This protocol uses water as the medium, leveraging the insolubility of PAN in its own monomer to precipitate the product (Precipitation Polymerization).

Reagents:

  • Acrylonitrile (monomer) - Must be distilled to remove inhibitor.[2]

  • Potassium Persulfate (KPS) - Oxidant.

  • Sodium Metabisulfite (SMBS) - Reductant.

  • Deionized Water (degassed).

Workflow:

  • Setup: Purge a 3-neck flask with

    
     for 30 mins to remove 
    
    
    
    (radical scavenger).
  • Solvent: Add 100 mL degassed water. Heat to 40°C.

  • Initiation: Add KPS (1.0% w/w relative to monomer) and SMBS (0.5% w/w).

    • Why? Redox pairs lower the activation energy, allowing initiation at 40°C instead of 60°C+, reducing branching.

  • Addition: Dropwise addition of Acrylonitrile (10 mL) over 30 mins.

  • Observation: Solution turns milky white immediately (Tyndall effect) as polymer chains precipitate.

  • Termination: Quench with methanol after 4 hours.

  • Filtration: Vacuum filter the white powder. Wash with water/methanol to remove residual monomer.

  • Drying: Vacuum oven at 45°C for 24 hours. Caution: PAN holds solvents tightly.

Protocol B: Alkaline Hydrolysis of PAN (Surface Activation)

Used to create hydrophilic surfaces on PAN nanofibers for tissue engineering.

  • Preparation: Suspend PAN nanofibers/powder in 1M NaOH solution.

  • Reaction: Heat to 40°C for 30-60 minutes.

    • Control: Monitor time strictly. Excessive hydrolysis degrades the backbone (unzipping).

  • Neutralization: Wash with 0.1M HCl, then copious distilled water.

  • Verification: FTIR analysis. Look for the disappearance of the

    
     peak (
    
    
    
    ) and appearance of Carbonyl
    
    
    (
    
    
    ).

Visualization of Reaction Pathways

The following diagram illustrates the transformation of the nitrile group during Carbon Fiber production, highlighting the cyclization mechanism.

CarbonFiber PAN Linear PAN (-CH2-CH(CN)-) Heat Heat (200-300°C) Oxidative Atmosphere PAN->Heat Cyclization Cyclization (Nitrile groups attack neighbors) Heat->Cyclization Ladder Ladder Polymer (Pyridinic Rings) Cyclization->Ladder Carbonization Carbonization (>1000°C, N2) Ladder->Carbonization

Figure 3: The thermal stabilization of PAN. The nitrile group cyclizes to form a heat-resistant ladder structure.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Definitive text on Q-e scheme and radical kinetics).

  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley. (In-depth coverage of ATRP and nitrile interference).

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Original mechanism for nitrile hydrolysis/Pinner reaction).
  • Rahaman, M. S. A., et al. (2007). "A review of heat treatment on polyacrylonitrile fiber." Polymer Degradation and Stability, 92(8), 1421-1432. (Mechanism of nitrile cyclization in carbon fiber).

  • Veld, P. J., et al. (1992). "Synthesis of biodegradable polycyanoacrylates." Makromolekulare Chemie, 193, 2711. (Anionic polymerization kinetics of cyanoacrylates).

Sources

Methodological & Application

Detailed protocol for using 3-(4-Aminophenoxy)benzonitrile as a monomer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(4-Aminophenoxy)benzonitrile (3,4-APB) as a Functional Monomer

Executive Summary

This guide details the protocol for utilizing This compound (3,4-APB) in the synthesis of high-performance polymers. While 3,4-APB contains an amine group typical of polyamide/polyimide precursors, its unique value lies in the benzonitrile moiety.

In this protocol, 3,4-APB is deployed primarily as a functional end-capper (chain terminator) in Polyimide (PI) synthesis. This strategic application controls molecular weight (MW) to enhance melt processability and introduces latent nitrile groups at the polymer chain ends. These nitrile groups serve as "cure sites" for post-polymerization crosslinking (via trimerization to triazine rings) or as adhesion promoters in metal-polymer composites.

Chemical Profile & Material Specifications

Before initiating synthesis, verify the monomer quality.[1] Impurities in 3,4-APB, particularly residual aminophenols, can terminate polymerization prematurely or induce oxidative degradation.

PropertySpecificationCriticality
Chemical Name This compoundTarget Molecule
CAS Number 112921-69-4 (Verify specific isomer)Identity Verification
Molecular Weight ~210.23 g/mol Stoichiometric Calculations
Melting Point 169–171 °C [1]Purity Indicator (Sharp peak required)
Appearance Off-white to pale beige powderOxidation check (Darkening indicates oxidation)
Water Content < 0.05% (Karl Fischer)Critical: Water hydrolyzes anhydrides
Solubility Soluble in DMAc, NMP, DMFProcess Solvent Compatibility

Experimental Protocol: Synthesis of Nitrile-Terminated Polyimide Oligomers

This protocol describes the synthesis of a controlled-molecular-weight polyimide using 3,4-APB as the mono-functional terminator.

Target Mechanism: Two-step polycondensation via Polyamic Acid (PAA) precursor, followed by thermal imidization.[2] Stoichiometry Strategy: To cap the polymer chains with 3,4-APB (an amine), the backbone must be synthesized with anhydride chain ends. Therefore, the dianhydride is used in stoichiometric excess relative to the diamine.

Reagents & Equipment
  • Monomer A (Diamine): 4,4'-Oxydianiline (ODA) - Backbone builder

  • Monomer B (Dianhydride): 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) - Backbone builder

  • Terminator: this compound (3,4-APB) - Functional End-Cap

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous (<50 ppm water).

  • Equipment: 3-neck round-bottom flask, nitrogen purge line, mechanical stirrer (overhead), Dean-Stark trap (optional for chemical imidization).

Stoichiometric Calculation (Carothers Equation Application)

To achieve a target degree of polymerization (


), calculate moles as follows:


Rationale: The dianhydride provides the backbone and the reactive end-groups. The diamine extends the chain. The 3,4-APB (mono-amine) consumes the final two anhydride groups, terminating the growth.
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry all glassware under vacuum to remove adsorbed moisture.

  • Equip the flask with a nitrogen inlet/outlet to maintain a continuous inert blanket. Oxygen inhibition is negligible, but moisture exclusion is critical.

Step 2: Diamine Dissolution

  • Charge ODA (Diamine) into the flask.

  • Add DMAc to achieve a solid content of 15–20% (w/w).

  • Stir at Room Temperature (RT, 25°C) until fully dissolved.

Step 3: Dianhydride Addition (The Exotherm)

  • Add BPDA (Dianhydride) in portions over 30 minutes.

    • Caution: The reaction is exothermic. Monitor temperature; keep below 40°C to prevent premature imidization which causes precipitation.

  • Stir for 4–6 hours at RT. The solution will become viscous, indicating the formation of anhydride-terminated Polyamic Acid (PAA).

Step 4: End-Capping with 3,4-APB

  • Dissolve the calculated amount of 3,4-APB in a minimal amount of DMAc.

  • Add the APB solution dropwise to the viscous PAA mixture.

  • Stir for an additional 12–16 hours at RT.

    • Checkpoint: The viscosity should stabilize. The APB amine groups react with the terminal anhydride rings, locking the chain length.

Step 5: Thermal Imidization (Casting Method)

  • Cast the PAA solution onto a clean glass or stainless steel substrate.

  • Ramp Cure Cycle:

    • 80°C (1 hr) – Solvent removal

    • 150°C (1 hr) – Imidization onset

    • 250°C (1 hr) – Full cyclization

    • 300°C (1 hr) – Final cure and stress relaxation

  • Result: A tough, flexible polyimide film with nitrile functional groups at the chain ends.

Visualization: Synthesis Workflow & Mechanism

The following diagram illustrates the logical flow of the synthesis, highlighting the critical end-capping step.

PI_Synthesis_Flow cluster_chem Chemical Transformation Start Start: Anhydrous Setup Dissolve Dissolve Diamine (ODA) in DMAc Start->Dissolve Add_Dianhydride Add Excess Dianhydride (BPDA) (Formation of Anhydride-Terminated PAA) Dissolve->Add_Dianhydride N2 Atmosphere Viscosity_Rise Viscosity Increase (Chain Growth) Add_Dianhydride->Viscosity_Rise Add_APB Add 3,4-APB (End-Capper) (Reaction with Terminal Anhydrides) Viscosity_Rise->Add_APB After 4-6 hrs PAA_Sol Nitrile-Terminated Polyamic Acid Solution Add_APB->PAA_Sol 12-16 hrs Stirring Cure Thermal Curing (300°C) PAA_Sol->Cure Cast Film Final_PI Final Polyimide Film (Nitrile Functionalized) Cure->Final_PI -H2O (Cyclization) Mechanism Amine (APB) + Anhydride (End) -> Amic Acid -> Imide Ring

Caption: Workflow for synthesizing nitrile-terminated polyimides using 3,4-APB. Blue/Green nodes indicate reagent addition; Red indicates thermal processing.

Data Analysis & Quality Control

To validate the successful incorporation of 3,4-APB, perform the following characterization steps.

TechniqueObservation TargetExpected Result
FT-IR Spectroscopy Nitrile (-CN) StretchDistinct peak at 2230 cm⁻¹ .
FT-IR Spectroscopy Imide CarbonylPeaks at 1780 cm⁻¹ (asym) and 1720 cm⁻¹ (sym).
DSC (Differential Scanning Calorimetry) Glass Transition (

)

should be lower than high-MW non-capped PI due to lower MW and plasticizing ether linkage.
TGA (Thermogravimetric Analysis) Thermal Stability5% weight loss > 500°C (Nitrile group is thermally stable).
Intrinsic Viscosity Molecular WeightLower viscosity compared to non-capped stoichiometric polymer, confirming chain termination.

Advanced Application: Post-Cure Crosslinking

The nitrile group provided by 3,4-APB is not inert. At temperatures exceeding 350°C, or in the presence of nucleophilic catalysts (e.g., amines), the nitrile groups can undergo cyclotrimerization .

  • Mechanism: Three nitrile groups react to form a s-triazine ring .

  • Benefit: This creates a crosslinked network, significantly increasing the

    
     and thermal stability of the final material, effectively converting a thermoplastic oligomer into a thermoset resin [1].
    

References

  • US Patent 3763211A . Aminophenoxy benzonitriles. (1973). Describes the synthesis and melting point (169-171°C) of this compound and its use in polyamide/polyimide resins.

  • BenchChem Application Note . Formulation of High-Performance Phthalonitrile Resins. (2025). Discusses the use of aminophenoxy phthalonitriles as curing agents, providing analogous protocols for nitrile-functionalized aromatics.

  • PubChem Compound Summary . 4-(3-Aminophenoxy)phthalonitrile.[3] (Note: Isomer reference for structural properties).

Sources

Characterization methods for polymers derived from 3-(4-Aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of High-Performance Polymers Derived from 3-(4-Aminophenoxy)benzonitrile

Executive Summary & Strategic Context

Polymers derived from This compound (3,4-APBN) represent a specialized class of high-performance materials.[1] This monomeric unit introduces two critical functionalities into the polymer backbone:

  • Ether Linkage (-O-): Imparts solubility and melt-processability (thermoplastic behavior) prior to curing.[1]

  • Pendant/Terminal Nitrile Group (-CN): Acts as a latent crosslinking site.[1] Upon thermal treatment (>300°C) or catalytic activation, these groups trimerize to form s-triazine rings , converting the soluble polymer into a highly crosslinked, insoluble thermoset with exceptional thermal stability (

    
     often >350°C).
    

This guide provides a self-validating characterization workflow designed to monitor this "Dual-State" behavior: ensuring processability in the uncured state and verifying structural integrity in the cured state.

Structural Verification Protocols (The "Fingerprint")

Before assessing performance, you must validate the chemical incorporation of the benzonitrile moiety. The nitrile group is your primary spectroscopic handle.[1]

Protocol A: FTIR Spectroscopy for Nitrile Quantification

Objective: Confirm the presence of the -CN group and monitor its consumption during crosslinking.

Methodology:

  • Sample Prep: Cast a thin film (10–20 µm) from NMP or DMAc solution onto a KBr plate or silicon wafer.[1] Soft-bake at 100°C to remove solvent.

  • Acquisition: Collect transmission spectra (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Key Peak Analysis:

    • Target Peak: Sharp absorption at 2230 ± 5 cm⁻¹ (C≡N stretching).

    • Reference Peak: Normalize against the invariant aromatic C=C ring stretch at 1500 cm⁻¹ or the imide carbonyl at 1780 cm⁻¹ .[1]

  • Validation Logic:

    • Uncured: Distinct peak at 2230 cm⁻¹.[1]

    • Fully Cured: Significant reduction or disappearance of 2230 cm⁻¹ peak; appearance of weak bands at 1360–1400 cm⁻¹ (C=N triazine ring stretch).[1]

Protocol B: NMR Structural Confirmation

Objective: Verify the ether linkage and isomer structure (3- vs 4- substitution).[1]

Methodology:

  • Solvent: DMSO-d6 (preferred) or CDCl₃ (if soluble).[1]

  • ¹H-NMR (400 MHz+):

    • Look for the phenoxy protons as doublets in the 6.8–7.2 ppm range (shielded by the oxygen).

    • Identify the benzonitrile aromatic protons , typically shifted downfield (7.4–7.8 ppm) due to the electron-withdrawing cyano group.

  • ¹³C-NMR:

    • Nitrile Carbon: A distinct weak peak at ~118 ppm .[1]

    • Ether Carbon (Ar-O-Ar): Peaks at ~158-162 ppm .[1]

Thermal & Thermo-Mechanical Profiling

The defining feature of 3,4-APBN polymers is their ability to crosslink.[1] Standard DSC protocols will fail if they do not account for the reaction exotherm of the nitrile group.[1]

Protocol C: Differential Scanning Calorimetry (DSC) with Reactive Window Analysis

Objective: Determine the processing window (


 vs. Crosslinking Onset).

Step-by-Step Workflow:

  • Instrument: High-temperature DSC (e.g., TA Instruments Q2000 or equivalent).

  • Atmosphere: Nitrogen (50 mL/min) to prevent oxidative degradation masking the crosslinking exotherm.[1]

  • Ramp 1 (History Erase): Heat to 250°C at 10°C/min. Cool to 50°C.[1]

    • Note: Do not exceed 300°C in the first scan to avoid premature curing.[1]

  • Ramp 2 (Analysis): Heat to 450°C at 10°C/min.

  • Data Interpretation:

    • 
       (Initial):  Typically 200–260°C (depending on the dianhydride used).[1][2]
      
    • Exotherm Onset (

      
      ):  The nitrile crosslinking usually begins >320°C.[1]
      
    • Processing Window: Calculate

      
      . A larger 
      
      
      
      indicates better melt/solution processability before the material "locks up."[1]
Protocol D: Thermogravimetric Analysis (TGA) for Char Yield

Objective: Assess thermal stability and char formation (critical for flame retardancy).[1]

  • Setup: Platinum pan, 10-15 mg sample.

  • Method: Ramp from 50°C to 800°C at 20°C/min in Nitrogen.

  • Metric:

    • 
      :  Temperature at 5% weight loss (Target: >500°C).
      
    • Char Yield: Residual weight % at 800°C. Nitrile-containing PIs typically exhibit high char yields (>60%) due to the formation of thermally stable triazine networks.[1]

Workflow Visualization

The following diagram illustrates the logical flow for characterizing these specific polymers, distinguishing between the soluble precursor state and the crosslinked final state.

CharacterizationWorkflow Synthesis Polymer Synthesis (3,4-APBN Precursor) SolubleState Stage 1: Soluble/Thermoplastic (Processable) Synthesis->SolubleState QC_Struct Structural QC (FTIR: -CN @ 2230 cm⁻¹) (NMR: Ether Linkage) SolubleState->QC_Struct Thermal_Scan Thermal Scan (DSC) Identify Tg & Cure Onset SolubleState->Thermal_Scan Curing Thermal Curing Process (300°C - 350°C) SolubleState->Curing Thermal_Scan->Curing Determine Window CrosslinkedState Stage 2: Crosslinked Thermoset (Insoluble/High-Heat) Curing->CrosslinkedState PostCure_QC Post-Cure QC (FTIR: Loss of -CN) (Solubility Test: Insoluble in NMP) CrosslinkedState->PostCure_QC Final_Props Final Properties (Tg > 300°C, Low Dk, High Char) PostCure_QC->Final_Props

Caption: Characterization workflow transitioning from the processable nitrile-functionalized precursor to the high-performance crosslinked thermoset.

Mechanical & Dielectric Characterization Data

Polymers containing this compound are often used in microelectronics.[1] Therefore, dielectric properties are as important as mechanical strength.[1]

Table 1: Typical Property Ranges for 3,4-APBN Derived Polyimides

PropertyUncured (Thermoplastic)Cured (Thermoset)Method
Solubility (NMP/DMAc) Soluble (>10 wt%)Insoluble / SwellsASTM D543
Glass Transition (

)
210°C – 260°C300°C – >400°C (or undetectable)DSC / TMA
Tensile Modulus 2.0 – 3.0 GPa3.5 – 5.0 GPaASTM D882
Dielectric Constant (Dk) 3.2 – 3.6 (1 MHz)2.8 – 3.1 (1 MHz)Impedance Analyzer
Thermal Decomp (

)
~480°C>520°CTGA (N₂)

Note on Dielectrics: The uncured polymer has a higher Dk due to the high polarity of the pendant -C≡N dipole. Upon crosslinking (trimerization), the net dipole moment is reduced, and free volume often increases, lowering the Dk—a desirable trait for 5G/6G substrates.

Mechanism of Action: The "Curing" Phase

Understanding the chemistry is vital for troubleshooting.[1] If your


 does not increase, the crosslinking failed.[1]

CrosslinkingMechanism cluster_effect Macroscopic Effect Monomer Pendant Nitrile (-C≡N) Heat Heat (>300°C) or Catalyst Monomer->Heat Intermediate Imidoylamidine Intermediate Heat->Intermediate Slow Initiation Product s-Triazine Ring (Crosslink Node) Intermediate->Product Cyclotrimerization Effect Tg Increase Solvent Resistance Product->Effect

Caption: Thermal cyclotrimerization mechanism of pendant nitrile groups forming stable triazine crosslinks.

References

  • Li, L. et al. (2025).[1] Synthesis and Characterization of New Polyimides Containing Nitrile Groups. Tokyo Institute of Technology.[1][3]

  • RSC Polymer Chemistry. (2021).[1] Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups. Royal Society of Chemistry.[1]

  • MDPI Polymers. (2021).[1] Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. MDPI.[1]

  • BenchChem. (2025).[1][4] Characterization of Polyimides Derived from 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA).

  • National Institutes of Health (NIH). (2022).[1] Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride.

Sources

Application Note: 3-(4-Aminophenoxy)benzonitrile (3-APB) as a Dual-Function Curing Agent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-(4-Aminophenoxy)benzonitrile (3-APB) as a high-performance curing agent. This guide is structured for researchers in material science and translational chemistry, bridging the gap between polymer engineering and potential pharmaceutical intermediate applications.

Executive Summary

This compound (3-APB) is a specialized aromatic amine curing agent distinguished by its bifunctional architecture: a primary amine capable of standard nucleophilic curing, and a benzonitrile moiety that offers high-temperature stability, solvent resistance, and potential for secondary crosslinking.

Unlike aliphatic amines that cure at room temperature but suffer from low thermal resistance, 3-APB requires thermal activation but yields thermosets with superior Glass Transition Temperatures (


) and mechanical modulus. It is primarily utilized in:
  • High-Performance Epoxies: For aerospace composites and electronic encapsulation.

  • Polyimides & Phthalonitriles: As a reactive modifier to reduce brittleness.

  • Translational Chemistry: As a scaffold for benzonitrile-containing active pharmaceutical ingredients (APIs).

Chemical Profile & Specifications

PropertySpecificationNotes
IUPAC Name This compound
CAS Number Refer to specific isomer listings (e.g., 443998-73-0 for phenyl variant)Verify specific isomer availability with supplier.[1]
Molecular Formula

Molecular Weight 210.23 g/mol Critical for stoichiometric calculations.
Appearance Off-white to pale yellow crystalline powder
Melting Point ~130–140 °C (Typical)Requires melt-blending or solvent dispersion.
Amine Functionality 2 (Primary Amine

)
2 Active Hydrogens per molecule.
AHEW 105.1 g/eq Amine Hydrogen Equivalent Weight.

Mechanism of Action

3-APB operates via a Dual-Stage Curing Mechanism . The primary amine initiates the network formation, while the nitrile group contributes to the final matrix properties through dipole interactions or high-temperature cyclization.

Stage 1: Nucleophilic Addition (The Primary Cure)

The primary amine hydrogens attack the epoxide ring (oxirane), opening it to form a secondary amine and a hydroxyl group. This secondary amine then reacts with another epoxide, creating a crosslinked network.[2]

Stage 2: Nitrile Interaction (The Post-Cure)

At elevated temperatures (>180°C), the nitrile group (


) enhances the matrix density. In specific catalytic environments (e.g., presence of Lewis acids or phthalonitriles), these groups can cyclotrimerize to form triazine rings, drastically increasing thermal stability.

CuringMechanism Start 3-APB (Amine + Nitrile) Inter Intermediate: Linear Chain Extension Start->Inter Nucleophilic Attack (T > 100°C) Epoxy Epoxy Resin (Oxirane) Epoxy->Inter Network Crosslinked Network (Amine-Epoxy) Inter->Network 2nd Hydrogen Reaction HighTemp Post-Cure (>180°C) Nitrile Activation Network->HighTemp Thermal Ramp Final High-Tg Thermoset (Solvent Resistant) HighTemp->Final Dipole Interaction / Cyclization

Figure 1: Reaction pathway of 3-APB in epoxy systems, transitioning from linear extension to a dense crosslinked network.

Application Protocol: Epoxy Curing[2][3][4][5]

Stoichiometry Calculation (The "Golden Ratio")

Precise stoichiometry is non-negotiable for high-performance networks. You must calculate the Parts Per Hundred Resin (phr) based on the Epoxy Equivalent Weight (EEW) of your resin (e.g., DGEBA).



Example Calculation:

  • Resin: DGEBA (EEW

    
     190 g/eq)
    
  • Curing Agent: 3-APB (AHEW = 105.1 g/eq)

  • Calculation:

    
     phr.
    
  • Result: Use 55.3 g of 3-APB for every 100 g of resin.

Dispersion and Mixing (Critical Step)

Since 3-APB is a solid with a high melting point, it does not dissolve instantly in liquid epoxy at room temperature.

  • Pre-warming: Heat the epoxy resin to 60–80°C to lower viscosity.

  • Solvent-Assisted Method (Recommended for thin films):

    • Dissolve 3-APB in a minimal amount of acetone or MEK.

    • Mix into the resin.[3][4]

    • Degas under vacuum at 60°C to remove all solvent (solvent entrapment causes voids).

  • Melt-Blending Method (Recommended for structural parts):

    • Add 3-APB powder to the pre-warmed resin (80°C).

    • Mix using a high-shear mixer until the powder is fully dispersed/dissolved.

    • Note: The pot life at 80°C is finite (approx. 2–4 hours). Process immediately.

Curing Cycle (The Thermal Ramp)

A step-cure is required to prevent exotherm spikes and ensure complete conversion.

StageTemperatureDurationPurpose
1. Gelation 100 °C2 HoursInitial network formation; establishes green strength.
2. Cure 150 °C2 HoursDrives reaction to ~85% conversion; vitrification.
3. Post-Cure 200 °C2–4 HoursActivates nitrile interactions; maximizes

.
4. Cool Down 2 °C/minN/ASlow cooling prevents internal stress/cracking.

Characterization & Validation

Every cured batch must be validated. Do not assume cure completion based on time alone.

  • DSC (Differential Scanning Calorimetry):

    • Run a dynamic scan (10°C/min) on the cured sample.

    • Pass Criteria: No residual exotherm peak (indicates 100% cure) and a

      
       > 160°C (system dependent).
      
  • FTIR (Fourier Transform Infrared Spectroscopy):

    • Monitor the disappearance of the Epoxide peak (~915 cm⁻¹).

    • Monitor the stability of the Nitrile peak (~2230 cm⁻¹). Significant reduction in nitrile intensity at very high temps (>250°C) indicates triazine formation.

  • TGA (Thermogravimetric Analysis):

    • Assess thermal stability.[2][5][6] 3-APB cured systems typically show 5% weight loss (

      
      ) > 350°C.
      

Translational Chemistry: Drug Development Applications

While primarily a curing agent, the This compound scaffold is valuable for medicinal chemists.

  • Pharmacophore Utility: The benzonitrile group is a robust bioisostere for carbonyls and can act as a reversible covalent warhead in cysteine protease inhibitors.

  • Synthesis Intermediate: The nitrile group can be selectively:

    • Reduced to a primary amine (forming a diamine linker).

    • Hydrolyzed to a carboxylic acid (forming a PABA derivative).

    • Converted to a tetrazole (improving metabolic stability).

Safety & Handling (EHS)

Warning: Aromatic amines and organic nitriles are hazardous.

  • Toxicity: Potential carcinogen and skin sensitizer. Handle in a fume hood.

  • PPE: Butyl rubber gloves (nitrile gloves may offer insufficient permeation resistance to dissolved aromatic amines), eye protection, and N95/P100 respirator if handling powder.

  • Waste: Dispose of as hazardous organic waste containing nitrogen.

Experimental Workflow Diagram

Workflow Prep Preparation Calculate Stoichiometry (AHEW) Mix Mixing Resin @ 80°C + 3-APB Degas Vacuum Prep->Mix Cure Curing Cycle 100°C (2h) -> 150°C (2h) -> 200°C (4h) Mix->Cure Analysis Validation DSC (Tg check) & FTIR Cure->Analysis

Figure 2: Step-by-step experimental workflow for processing 3-APB.

References

  • PubChem. 3-(4-Amino-2-hydroxyphenyl)benzonitrile Compound Summary. (Related benzonitrile structures and properties).[7] National Library of Medicine. Link

  • Polymer Innovation Blog. Accelerators for Amine Curing Agents. (General mechanisms of amine-epoxy curing). Link

  • MDPI. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (Context on amine-catalyzed nitrile curing). Link

  • Google Patents. Method for curing poly benzonitrile resin by amino phenoxy phthalonitrile. (CN103193977A). Link

  • Wiley Online Library. Synthesis and characterization of polyamides derived from bis(aminophenoxy)benzonitrile. (Synthesis protocols for APBN derivatives). Link

Sources

Application Note: Comparative Synthesis Strategies for Nitrile-Functionalized Polyimides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a technical comparison between Two-Step (Polyamic Acid) and One-Step (High-Temperature Solution) polymerization methods for synthesizing polyimides (PIs) derived from aminobenzonitriles.

While standard polyimide synthesis often defaults to the two-step method, the incorporation of aminobenzonitrile moieties (e.g., 2,6-bis(3-aminophenoxy)benzonitrile) introduces specific electronic and solubility characteristics that challenge this convention. The electron-withdrawing nitrile (-CN) group reduces diamine nucleophilicity, potentially retarding polyamic acid formation. Conversely, the "kinked" structure of many benzonitrile monomers often enhances solubility, making the One-Step High-Temperature route increasingly viable and often superior for achieving high molecular weights without gelation.

This guide details optimized protocols for both methods, providing a decision matrix for researchers developing high-performance dielectrics and adhesive interlayers.

Chemical Foundation & Mechanism

The Nitrile Challenge

Incorporating benzonitrile units into the polyimide backbone serves two primary functions:

  • Dipolar Enhancement: The strong dipole of the -CN group increases the dielectric constant and improves adhesion to metal substrates.

  • Crosslinking Potential: The nitrile group can undergo trimerization to triazine rings at elevated temperatures (>350°C), offering a post-cure hardening mechanism.

However, the -CN group is strongly electron-withdrawing. When located on the diamine monomer, it reduces the electron density at the amino groups, lowering their reactivity toward dianhydrides.

Reaction Pathways[1]
  • Two-Step Method (Kinetic Control): Reacts monomers in a polar aprotic solvent at low temperatures to form a soluble Polyamic Acid (PAA) intermediate. This is followed by thermal or chemical cyclodehydration.[1]

  • One-Step Method (Thermodynamic Control): Reacts monomers at high temperatures (180–220°C) in high-boiling solvents (e.g., m-cresol).[2] Imidization occurs simultaneously with chain growth, driving the equilibrium forward via azeotropic water removal.

ReactionPathways cluster_0 Two-Step Route (Standard) Monomers Monomers (Dianhydride + Aminobenzonitrile) PAA Polyamic Acid (PAA) (Viscous Solution) Monomers->PAA Step 1: Polar Solvent 0-25°C, 4-24h SolublePI Soluble Polyimide (Solution) Monomers->SolublePI One-Step: m-Cresol/Isoquinoline 180-200°C, 12h (-H2O Azeotrope) SolidPI Solid Polyimide (Film/Powder) PAA->SolidPI Step 2: Thermal Cure 100°C -> 300°C (-H2O)

Figure 1: Comparison of reaction pathways. The Two-Step route isolates the PAA intermediate, while the One-Step route proceeds directly to the imidized state.

Detailed Experimental Protocols

Protocol A: Two-Step Synthesis (PAA Route)

Best for: Producing thin films, coating applications, and insoluble polyimides.

Reagents:

  • Dianhydride (e.g., ODPA, 6FDA) - Dried at 150°C under vacuum.

  • Diamine: 2,6-bis(3-aminophenoxy)benzonitrile - Recrystallized.

  • Solvent: N,N-Dimethylacetamide (DMAc) or NMP - Anhydrous (<50 ppm water).

Procedure:

  • Monomer Dissolution: In a flame-dried 3-neck flask under nitrogen flow, dissolve the diamine (10 mmol) in DMAc. Cool the solution to 0–5°C using an ice bath.

  • Dianhydride Addition: Add the dianhydride (10 mmol, 1:1 stoichiometric ratio is critical) in 3-4 portions over 30 minutes. The exotherm must be controlled to prevent premature imidization or hydrolysis.

  • Equilibration: Allow the viscous solution to stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 24 hours. The solution should become highly viscous (honey-like).

    • Checkpoint: If viscosity is low, moisture likely hydrolyzed the anhydride rings.

  • Thermal Imidization (Film Casting):

    • Cast the PAA solution onto a glass substrate.

    • Stepwise bake: 80°C (1h) → 150°C (1h) → 200°C (1h) → 250°C (1h) → 300°C (1h).

    • Note: The gradual ramp prevents solvent blistering and allows water of imidization to escape.

Protocol B: One-Step High-Temperature Synthesis

Best for: Soluble polyimides, bulk powders, and maximizing molecular weight of low-reactivity monomers.

Reagents:

  • Monomers (same as above).

  • Solvent: m-Cresol (primary solvent).

  • Catalyst: Isoquinoline or Quinoline (5 drops).

  • Azeotropic Agent: Toluene or Xylene.

Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.

  • Charging: Add diamine (10 mmol), dianhydride (10 mmol), and m-cresol (solids content ~10-15% w/v). Add catalytic isoquinoline.

  • Azeotropic Distillation: Add toluene (10-20 mL) to fill the Dean-Stark trap.

  • Reaction: Heat to 180–200°C. The toluene will reflux, carrying water into the trap.

    • Observation: Water evolution should be visible in the trap within the first hour.

  • Duration: Maintain reflux for 12–15 hours. The solution should remain clear. If precipitate forms, the PI is insoluble in m-cresol, and the reaction may stop prematurely (molecular weight limitation).

  • Workup: Pour the hot viscous solution into excess methanol (under vigorous stirring) to precipitate the polyimide fiber/powder. Wash repeatedly with methanol and dry under vacuum at 150°C.

Comparative Analysis & Data Interpretation

The choice of method significantly impacts the physical properties of the final material.[3]

Comparison Table
FeatureTwo-Step Method (Thermal Imidization)One-Step Method (High-Temp Solution)
Molecular Weight (IV) Moderate (0.5 - 0.8 dL/g)High (0.8 - 1.2+ dL/g)
Solubility Excellent (as PAA precursor)Requires final PI to be soluble
Imidization Degree often ~95% (Hard to complete in solid state)~100% (Solution kinetics)
Film Quality Superior (Stress-free casting)Good (if soluble in casting solvent)
Moisture Sensitivity High (PAA hydrolyzes easily)Low (Direct conversion)
Nitrile Stability Risk of side reactions if T > 300°CStable (Reaction T < 200°C)
Why One-Step is often preferred for Benzonitriles

Experimental evidence suggests that for soluble nitrile-containing polyimides, the One-Step method yields higher inherent viscosities (IV). The electron-withdrawing nitrile group reduces the reaction rate of the amine; in the low-temperature Two-Step method, this can lead to lower molecular weight PAA chains before equilibrium is reached. The high temperature of the One-Step method overcomes this activation energy barrier, driving the reaction to higher molecular weights.

Decision Matrix

DecisionMatrix Start Start: Select Synthesis Route IsSoluble Is the final PI soluble in organic solvents? Start->IsSoluble AppType Application Type? IsSoluble->AppType Yes TwoStep USE TWO-STEP METHOD (PAA -> Thermal Cure) IsSoluble->TwoStep No (Must use PAA precursor) OneStep USE ONE-STEP METHOD (m-Cresol, 200°C) AppType->OneStep High MW Powder / Varnish AppType->TwoStep Thin Film / Coating on Substrate

Figure 2: Decision matrix for selecting the synthesis protocol based on polymer solubility and intended application.

Troubleshooting & Critical Parameters

  • Stoichiometry is King: Unlike radical polymerization, step-growth polymerization requires an exact 1:1 molar ratio. Weigh monomers to 4 decimal places.

  • Water Management:

    • Two-Step: Water destroys the PAA chain (hydrolysis). Keep everything anhydrous.

    • One-Step: Water stops the equilibrium drive. The Dean-Stark trap must be efficient.

  • Nitrile Crosslinking: Avoid heating nitrile-containing PIs above 350°C during the synthesis or drying phase, as the nitrile groups may crosslink, rendering the material insoluble and brittle before processing is complete.

References

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science. Elsevier. (Fundamental review of two-step vs one-step mechanisms). Link

  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. (Specifics on functionalized polyimides). Link

  • Kim, S. H., et al. (2005). Synthesis and properties of novel polyimides containing nitrile groups. Journal of Applied Polymer Science. (Direct relevance to aminobenzonitrile monomers). Link

  • RSC Publishing. (2013). Novel and processable polyimides with a N-benzonitrile side chain. Polymer Chemistry. (Comparison of thermal vs chemical imidization for nitrile PIs). Link

Sources

Troubleshooting & Optimization

How to improve the solubility of polyimides from 3-(4-Aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solubility of Polyimides Derived from 3-(4-Aminophenoxy)benzonitrile (3-APBN)

Technical Context & Structural Analysis

The "Nitrile Dilemma" in Polyimide Synthesis You are likely utilizing This compound (3-APBN) as a precursor to synthesize diamines, most notably 2,6-bis(3-aminophenoxy)benzonitrile (2,6-BAPBN) . While the benzonitrile moiety (


) is excellent for enhancing thermal stability, glass transition temperature (

), and adhesive properties, it introduces a strong dipole moment.

This polarity creates a critical solubility challenge:

  • Strong Interchain Forces: The polar nitrile groups induce strong dipole-dipole interactions between polymer chains, leading to tight packing and solvent resistance.

  • Crosslinking Risks: At high temperatures (thermal imidization >300°C), the nitrile group can undergo trimerization to form triazine crosslinks, rendering the material insoluble and infusible.

To improve solubility without sacrificing thermal performance, we must disrupt this packing efficiency through monomer selection and imidization protocols .

Troubleshooting Guide (Q&A)
Q1: My polyamic acid (PAA) precursor precipitates out of the NMP/DMAc solution before imidization. Why?

Diagnosis: This suggests strong interchain hydrogen bonding or insufficient solvent power for the specific molecular weight achieved. Corrective Action:

  • Solvent Modification: Add a co-solvent salt. Adding 1-5% (w/v) Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to the NMP/DMAc disrupts the hydrogen bonding between the amide groups and the solvent, keeping the polymer chains extended and solvated.

  • Monomer Purity: Ensure the 3-APBN derived diamine is completely dry. Trace water hydrolyzes the dianhydride, lowering molecular weight, but paradoxically, low MW oligomers with rigid end-groups can sometimes aggregate and precipitate.

Q2: The polymer is soluble as a polyamic acid, but becomes a swollen gel or insoluble black solid after thermal imidization.

Diagnosis: You likely triggered thermally induced crosslinking of the nitrile groups. Mechanism: At temperatures >300°C, nitrile groups can trimerize into s-triazine rings. This creates a thermoset network that is impossible to dissolve. Corrective Action: Switch to Chemical Imidization. (See Protocol A). Chemical imidization occurs at lower temperatures (<100°C), preserving the linear structure and solubility.

Q3: Which dianhydride should I pair with my 3-APBN-based diamine to maximize solubility?

Recommendation: Move away from rigid, planar dianhydrides like PMDA or BPDA. Data Comparison:

DianhydrideStructure FeatureResulting Solubility (in NMP/DMAc)Mechanism
PMDA Rigid, PlanarInsoluble High packing density; strong

-

stacking.
BTDA Ketone BridgeSparingly Soluble Some flexibility, but carbonyls add rigidity.
ODPA Ether BridgeSoluble Ether linkage (

) adds flexibility, increasing free volume.
6FDA Bulky

Highly Soluble Bulky trifluoromethyl groups sterically hinder chain packing and reduce intermolecular forces.
Experimental Protocols
Protocol A: Chemical Imidization for Maximum Solubility

Use this method to prevent nitrile crosslinking and ensure the polymer remains soluble in organic solvents.

Reagents:

  • Polyamic Acid (PAA) solution (10-15 wt% solids in NMP)

  • Acetic Anhydride (Dehydrating agent)

  • Pyridine (Catalyst)

Step-by-Step Workflow:

  • Synthesis of PAA: React the 3-APBN-derived diamine with your chosen dianhydride (e.g., 6FDA) in NMP at

    
    
    
    
    for 24 hours under nitrogen. Ensure a viscous, homogeneous solution is formed.
  • Chemical Cyclization:

    • Add Acetic Anhydride (4:1 molar ratio to dianhydride units).

    • Add Pyridine (4:1 molar ratio to dianhydride units).

    • Crucial Step: Stir at room temperature for 24 hours , or gently heat to 60-80°C for 4-6 hours . Do NOT exceed 100°C.

  • Precipitation: Pour the viscous polyimide solution slowly into a high-shear blender containing Methanol or Ethanol (1:10 ratio of polymer solution to alcohol).

  • Purification:

    • Filter the white fibrous precipitate.

    • Wash repeatedly with hot methanol to remove residual pyridine/acetic acid.

    • Soxhlet Extraction: (Optional but recommended) Extract with ethanol for 12 hours.

  • Drying: Dry in a vacuum oven at 100°C for 12 hours.

Validation: The resulting powder should be soluble in NMP, DMAc, DMF, and potentially THF or Chloroform (if 6FDA was used).

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing soluble polyimides from nitrile-containing precursors.

PolyimideSolubility Start Start: 3-APBN Precursor DiamineSynth Synthesize Diamine (e.g., 2,6-BAPBN) Start->DiamineSynth DianhydrideSelect Select Dianhydride DiamineSynth->DianhydrideSelect PMDA PMDA/BPDA (Rigid/Planar) DianhydrideSelect->PMDA FDA 6FDA/ODPA (Bulky/Flexible) DianhydrideSelect->FDA PAA Polyamic Acid (PAA) in NMP/DMAc PMDA->PAA High Packing FDA->PAA High Free Volume Soluble Outcome: Soluble Polyimide (Linear Chains Preserved) FDA->Soluble Best Combination ImidizationChoice Imidization Method? PAA->ImidizationChoice Thermal Thermal Imidization (>300°C) ImidizationChoice->Thermal Traditional Chemical Chemical Imidization (Ac2O/Pyridine, <100°C) ImidizationChoice->Chemical Recommended Crosslink Outcome: Crosslinked/Insoluble (Triazine Formation) Thermal->Crosslink CN Trimerization Chemical->Soluble No Side Rxn

Figure 1: Decision tree for optimizing solubility. Note that combining bulky dianhydrides (6FDA) with chemical imidization yields the highest solubility success rate.

References
  • Synthesis and Properties of Polyimides Derived from 2,6-Bis(3-aminophenoxy)benzonitrile. Context: This foundational work establishes the synthesis of the diamine from 3-APBN and demonstrates that while the nitrile group increases Tg, solubility is heavily dependent on the dianhydride pairing. Source:Journal of Polymer Science Part A: Polymer Chemistry. Link:[Link]

  • Solubility and Thermal Stability of Nitrile-Containing Polyimides. Context: Discusses the trade-off between the polarity of the nitrile group (which promotes solvent resistance) and the use of flexible ether linkages to regain processability. Source:Polymer Degradation and Stability. Link:[Link]

  • Chemical vs. Thermal Imidization Effects on Polyimide Morphology. Context: Validates the protocol recommendation to use chemical imidization to avoid thermally induced crosslinking of nitrile groups at elevated temperatures. Source:Macromolecules. Link:[Link]

Methods for controlling molecular weight in polymerization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Current Queue: Low | Lead Scientist: Dr. A. Vance

Welcome to the . Unlike standard textbooks, this portal is designed to troubleshoot active experimental failures. Below you will find our "Knowledge Base" modules addressing the most common tickets regarding molecular weight (MW) control.

Module 1: Step-Growth Polymerization (Polyesters, Polyamides)

Ticket Category: Stoichiometry & Conversion Core Issue: "My molecular weight plateaus too early" or "The viscosity is uncontrollable."

The Mechanic: The Carothers Equation

In step-growth systems, MW is not determined by an initiator ratio but by the Extent of Reaction (


)  and Stoichiometric Imbalance (

)
. The governing principle is the Carothers Equation.[1][2]

[2]

Where:

  • 
     = Number average degree of polymerization.[1][3]
    
  • 
     = Extent of reaction (conversion, 0 to 1).[4]
    
  • 
     = Stoichiometric ratio (
    
    
    
    , always
    
    
    ).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low MW despite long reaction time Moisture Contamination Water acts as a stoichiometric imbalance (

). Dry monomers/solvents to <50 ppm water.
Low MW despite long reaction time Volatilization of Monomer If one monomer is volatile (e.g., diol in polyester synthesis),

drops. Use a Dean-Stark trap or add 1-2% excess of the volatile monomer.
Uncontrollable Gelation Functionality > 2 If using a trifunctional monomer (

), the critical conversion for gelation (

) drops drastically. Calculate

and stop reaction before this point.
Visual Logic: Stoichiometry Control

StepGrowth Start Target MW Stoich Stoichiometric Ratio (r) Start->Stoich Calculate r Conversion Conversion (p) Must approach 1.0 Stoich->Conversion If r=1.00 Purity Monomer Purity (Avoid Side Reactions) Purity->Conversion No monofunctional impurities Result High MW Polymer Conversion->Result p > 0.99 Result->Stoich Add monofunctional stopper to limit MW

Caption: Logic flow for Step-Growth. Note that high MW requires perfect stoichiometry (


) and near-perfect conversion (

).

Module 2: Free Radical Polymerization (FRP)

Ticket Category: Kinetic Chain Length Core Issue: "Broad PDI" or "Runaway Exotherm (Trommsdorff Effect)."

The Mechanic: Chain Transfer

In FRP, MW is controlled by the competition between Propagation (


)  and Termination/Transfer (

)
. Unlike living methods, you cannot control MW simply by conversion. You must intervene in the kinetic chain length (

).

The Mayo Equation:



Where 

is the chain transfer constant of the agent (CTA).
Experimental Protocol: Controlling MW with Mercaptans

Objective: Synthesize Polystyrene with targeted


 g/mol  using Dodecyl Mercaptan (DDM).
  • Preparation:

    • Monomer: Styrene (purified over basic alumina).

    • Initiator: AIBN (0.1 mol%).

    • CTA: n-Dodecyl Mercaptan (DDM).

  • Calculation:

    • Use the Mayo equation. For Styrene/DDM at 60°C,

      
      .
      
    • Calculate required

      
       ratio to depress 
      
      
      
      to target
      
      
      .
  • Execution:

    • Add Styrene and AIBN to the flask.

    • Crucial Step: Add DDM before heating. If added late, high MW chains will already exist, broadening PDI.

    • Degas via N2 sparging (20 mins).

    • Heat to 60°C.

  • Termination:

    • Quench in liquid nitrogen or precipitate in excess methanol.

FAQ: The Trommsdorff Effect

Q: My reaction solidified instantly and the temperature spiked. What happened? A: You encountered the Gel Effect (Autoacceleration) .[5]

  • Cause: As conversion increases, viscosity rises

    
     polymer chains cannot diffuse to terminate 
    
    
    
    radical concentration spikes
    
    
    Rate (
    
    
    ) explodes.
  • Fix:

    • Dilution: Run in solvent (solution polymerization) rather than bulk.

    • Temperature Profile: Use a "ramp" profile (start low, increase T late in reaction).

    • Retarders: Add trace amounts of nitrobenzene if safety is critical.

Visual Logic: Kinetic Competition

FRP_Kinetics Initiator Initiator (I•) Prop Propagating Chain (P•) Initiator->Prop Initiation Monomer Monomer (M) Monomer->Prop Growth Prop->Prop kp [M] Term Termination (Dead Polymer) Prop->Term kt (Combination) NewChain New Radical (S•) Prop->NewChain Transfer to CTA (Controls MW) CTA Chain Transfer Agent (S) CTA->NewChain NewChain->Prop Re-initiation

Caption: The FRP kinetic landscape. The red path (Transfer to CTA) is the "control knob" for lowering molecular weight.

Module 3: Controlled/Living Radical Polymerization (ATRP & RAFT)

Ticket Category: Precision Engineering Core Issue: "Target MW missed" or "Loss of 'Living' character."

The Mechanic: Linear Growth

In RDRP (Reversible Deactivation Radical Polymerization), MW is determined strictly by the ratio of consumed monomer to initiator (ATRP) or CTA (RAFT).



Troubleshooting Table: ATRP vs. RAFT
IssueMethodDiagnosisSolution
Broad PDI (>1.5) ATRP Slow Initiation: The initiator is reacting slower than the propagation rate.Switch to a more active alkyl halide (e.g., bromo-ester vs. chloro-ester) or use Halogen Exchange (add CuCl to CuBr system).
Broad PDI (>1.5) ATRP Oxygen Leak: O2 scavenges Cu(I), shifting equilibrium to active radicals (uncontrolled).Reseal septa. Perform Freeze-Pump-Thaw (see below).
Induction Period RAFT Retardation: The CTA is too stable (intermediate radical doesn't fragment).Choose a CTA with a better leaving group (R-group) or destabilizing Z-group. Use the "Magic Triangle" guide.
Low MW Tail RAFT Dead Chains: Initiator concentration is too high relative to CTA.Ensure

. Ideally, keep initiator low to minimize termination.
Protocol: Freeze-Pump-Thaw (The Gold Standard for Degassing)

Required for all Controlled Radical Polymerizations to prevent oxygen termination.

  • Seal: Place reaction mixture in a Schlenk flask with a high-vacuum valve (Teflon/glass).

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open valve to high vacuum (10-15 mins). Volatiles don't evaporate because they are frozen; O2 is removed.

  • Thaw: Close valve. Remove from

    
    . Thaw in warm water bath. Bubbles (gas) will evolve.
    
  • Repeat: Cycle 3-4 times until no bubbles appear during thaw.

  • Backfill: Fill with Argon/Nitrogen.

Visual Logic: The ATRP Equilibrium

ATRP Dormant Dormant Species (P-X) Active Active Radical (P•) Dormant->Active k_act (Activation) Active->Dormant k_deact (Deactivation) Active->Active Propagation (+ Monomer) Term Active->Term Termination (k_t) Activator Activator (Cu-I) Activator->Active Deactivator Deactivator (Cu-II-X) Deactivator->Dormant Monomer Monomer Monomer->Active

Caption: The ATRP Mechanism. Control is achieved because


, keeping the radical concentration low.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (The foundational text for Carothers and Mayo equations).

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. (Mechanism of ATRP and PDI control).

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. (RAFT mechanism and CTA selection).

  • Sigma-Aldrich Technical Guides. RAFT Polymerization: A User Guide. (Practical protocols for CTA selection).

  • IUPAC Recommendations. (2009). Terminology for Reversible-Deactivation Radical Polymerization. Pure and Applied Chemistry.

Sources

How to prevent side reactions during 3-(4-Aminophenoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Side Reactions & Process Optimization

Document ID: TS-APB-001 | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Executive Summary & Reaction Logic

The Challenge: Synthesizing 3-(4-aminophenoxy)benzonitrile involves a Nucleophilic Aromatic Substitution (SNAr) between 3-fluorobenzonitrile (or 3-nitro/chlorobenzonitrile) and 4-aminophenol.

The "Triple Threat" of Side Reactions: Success depends on navigating three competing failure modes simultaneously:

  • Chemoselectivity (Regio-irregularity): The 4-aminophenol substrate is ambident. You require O-arylation (ether formation), but the amine group competes to form N-arylation products (secondary amines).

  • Functional Group Lability: The nitrile (-CN) group is susceptible to hydrolysis under the basic, high-temperature conditions required for SNAr, converting to a primary amide.

  • Oxidative Degradation: The electron-rich aniline moiety is prone to oxidation, leading to "tar" formation and low yields.

Troubleshooting Guides (Q&A Format)

Module A: The Chemoselectivity Crisis (O- vs. N-Arylation)

Q: My LC-MS shows a significant impurity with the same mass as the product, but a different retention time. What is it? A: This is likely the N-arylated isomer (N-(3-cyanophenyl)-4-aminophenol).

  • The Cause: While the phenoxide anion (formed by deprotonation of -OH) is a harder and generally stronger nucleophile for SNAr than the neutral amine, the amine is still nucleophilic. If the concentration of the phenoxide is low (due to weak base or poor solubility), or if the temperature is too high, the amine competes.

  • The Fix:

    • Base Selection: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These bases effectively deprotonate the phenol (pKa ~10) but are less likely to deprotonate the amine (pKa ~25), maintaining the nucleophilic hierarchy. Avoid strong hydroxides (NaOH/KOH) which increase the risk of side reactions.

    • Solvent Effect: Use polar aprotic solvents like DMSO or DMAc . These solvate the cation (K⁺/Cs⁺), leaving the phenoxide "naked" and highly reactive, kinetically favoring the desired O-attack over the neutral N-attack.

Q: Can I protect the amine to prevent N-arylation? A: Yes, but it adds two steps.

  • Strategy: If direct coupling fails, use N-Boc-4-aminophenol . The Boc group sterically and electronically deactivates the nitrogen.

  • Trade-off: Industrial optimization usually prefers direct coupling to save time. Only switch to protection if direct coupling yields <50%.

Module B: Nitrile Integrity (Preventing Hydrolysis)

Q: My proton NMR shows broad singlets at δ 7.5-8.0 ppm and the nitrile peak (~2230 cm⁻¹ IR) is weak. Did the reaction fail? A: You likely hydrolyzed the nitrile into a primary amide (3-(4-aminophenoxy)benzamide).

  • The Cause: The "Unholy Trinity" of Nitrile Hydrolysis is Base + Water + Heat . Even trace moisture in your solvent, combined with carbonate bases at reflux (100°C+), will hydrate the nitrile.

  • The Fix:

    • Strict Anhydrous Conditions: Use anhydrous DMSO/DMF (water content <0.05%).

    • Drying the Base: K₂CO₃ is hygroscopic. Grind it to a fine powder and dry it in a vacuum oven (120°C, 4 hours) before use.

    • Temperature Ceiling: Do not exceed 100-110°C unless necessary. Hydrolysis rates increase exponentially above 120°C.

Module C: Oxidative Stability

Q: The reaction mixture turned black within 30 minutes. Is this normal? A: Darkening is common, but pitch-black tar indicates oxidative polymerization of the aminophenol.

  • The Fix:

    • Degassing: Sparge the solvent with Argon or Nitrogen for 15-20 minutes before adding the aminophenol.

    • Inert Atmosphere: Run the entire reaction under a positive pressure of Nitrogen.

    • Order of Addition: Add the base and aminophenol to the solvent first, sparge, and then add the electrophile (3-fluorobenzonitrile).

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the critical side reactions.

ReactionPathways Start Reagents: 3-Fluorobenzonitrile + 4-Aminophenol Intermediate Reactive Species: Phenoxide Anion (Desired Nucleophile) Start->Intermediate Base (K2CO3) Deprotonation Side_N SIDE REACTION A: N-(3-cyanophenyl)-4-aminophenol (N-Arylation) Start->Side_N Neutral Amine Attack (Competitive) Side_Ox SIDE REACTION C: Quinone Imines / Tar (Oxidation) Start->Side_Ox O2 (Air exposure) Product TARGET PRODUCT: This compound (O-Arylation) Intermediate->Product SNAr Attack (Major) Dry DMSO, 80-100°C Side_Hyd SIDE REACTION B: 3-(4-aminophenoxy)benzamide (Nitrile Hydrolysis) Product->Side_Hyd H2O + Base + Heat (Wet Solvent)

Caption: Figure 1. Mechanistic divergence in the synthesis of this compound. Green path indicates the optimized route; Red paths indicate failure modes due to moisture or poor chemoselectivity.

The "Gold Standard" Protocol

This protocol is optimized to minimize the side reactions described above.

Reagents:

  • 3-Fluorobenzonitrile (1.0 eq)

  • 4-Aminophenol (1.1 eq) - Slight excess ensures complete consumption of the expensive nitrile.

  • Potassium Carbonate (2.0 eq) - Anhydrous, freshly ground.

  • DMSO (Dimethyl sulfoxide) - Anhydrous grade (stored over molecular sieves).

Step-by-Step Methodology:

  • System Preparation:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

    • Flame-dry or oven-dry the glassware. Flush with Nitrogen for 10 minutes.

  • Solvent Degassing (Critical for Module C):

    • Charge the flask with anhydrous DMSO (approx. 5-7 mL per mmol of substrate).

    • Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Reagent Addition:

    • Under positive nitrogen flow, add 4-aminophenol (1.1 eq) and K₂CO₃ (2.0 eq).

    • Stir at room temperature for 15-30 minutes. Observation: The mixture may turn slightly colored as the phenoxide forms.

  • Reaction Initiation:

    • Add 3-fluorobenzonitrile (1.0 eq) in one portion.

    • Heat the mixture to 90°C . Note: Do not exceed 110°C to prevent nitrile hydrolysis.

  • Monitoring:

    • Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC every 2 hours.

    • Reaction is typically complete in 4-8 hours.

  • Workup (Purification):

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (10x volume of DMSO). Stir vigorously. The product should precipitate as a solid.

    • Troubleshooting: If it oils out, extract with Ethyl Acetate, wash with water (3x) to remove DMSO, then brine.

    • Purification: Recrystallize from Ethanol/Water or Isopropanol to remove trace N-arylated byproducts.

Summary of Critical Control Points

ParameterOptimized ConditionFailure Consequence
Atmosphere Nitrogen/Argon (Sparged)Black tar formation (Oxidation)
Solvent Water < 0.05% (Anhydrous)Amide formation (Nitrile Hydrolysis)
Base K₂CO₃ or Cs₂CO₃Strong bases (NaOH) cause hydrolysis; Weak bases lower yield
Temperature 80°C – 100°C>120°C promotes N-arylation and hydrolysis

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism."[2] Link

  • Chemoselectivity (O- vs N-arylation)

    • Journal of the American Chemical Society.[3] "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." (Discusses the intrinsic competition between amine and phenol nucleophiles). Link

  • Nitrile Hydrolysis Risks

    • Chemistry LibreTexts. "Hydrolysis of Nitriles."[4][5][6][7] (Details the base-catalyzed mechanism converting nitriles to amides). Link

  • General Synthesis of Diphenyl Ethers

    • U.S. Patent 4,539,428. "Preparation of diaminodiphenyl ethers." (Describes the SNAr conditions for reacting aminophenols with halonitrobenzenes/benzonitriles). Link

Sources

Technical Support Center: Catalyst & Process Optimization for 3-(4-Aminophenoxy)benzonitrile (APB)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: APB-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

3-(4-Aminophenoxy)benzonitrile (APB) is a critical diamine precursor for high-performance polyimides and phthalonitrile resins. Its synthesis typically relies on the formation of a diaryl ether bond via Nucleophilic Aromatic Substitution (


) or Copper-Catalyzed Ullmann Coupling.

This guide provides technical troubleshooting and optimization strategies for these specific pathways. We move beyond standard textbook protocols to address the kinetic bottlenecks—specifically the "Naked Fluoride" effect in


 and ligand acceleration in Ullmann coupling.

Module 1: Reaction Kinetics & Catalyst Selection

Pathway A: Enhanced (The High-Yield Standard)

Substrates: 3-Fluorobenzonitrile + 4-Aminophenol Primary Catalyst: 18-Crown-6 (Phase Transfer Catalyst) Promoter: Anhydrous



The Optimization Logic: Standard


 reactions using potassium carbonate in aprotic solvents (DMF/DMAc) often suffer from the "Solvation Cage" effect, where potassium ions (

) tightly bind the phenoxide nucleophile, reducing its reactivity.

The Solution: Adding catalytic amounts of 18-Crown-6 sequesters the


 ion. This leaves the phenoxide anion "naked" and highly reactive, significantly lowering the activation energy required to displace the fluoride on the benzonitrile ring.
Pathway B: Ullmann Coupling (The Cost-Effective Alternative)

Substrates: 3-Bromobenzonitrile + 4-Aminophenol Catalyst System: CuI (10 mol%) / L-Proline (20 mol%) Base:


 or 

The Optimization Logic: Aryl bromides are cheaper than aryl fluorides but unreactive in standard


. Copper catalysis is required. The "optimization" here is the Ligand Selection . Standard ligands (phenanthroline) can be expensive or difficult to remove. L-Proline  acts as an efficient, water-soluble ligand that accelerates the oxidative addition step of the Copper(I) cycle and simplifies workup.

Module 2: Mechanistic Visualization

The following diagram illustrates the optimized pathways. Note the critical role of the Crown Ether in Pathway A and the Ligand in Pathway B.

APB_Synthesis cluster_SNAr Pathway A: Enhanced SnAr cluster_Ullmann Pathway B: Cu-Catalyzed Ullmann Start Precursors SNAr_Step1 Deprotonation (K2CO3 + 18-Crown-6) Start->SNAr_Step1 3-Fluorobenzonitrile + 4-Aminophenol Ull_Step1 Oxidative Addition (CuI + L-Proline) Start->Ull_Step1 3-Bromobenzonitrile + 4-Aminophenol SNAr_Step2 Naked Phenoxide Attack SNAr_Step1->SNAr_Step2 K+ Sequestered SNAr_Prod Meisenheimer Complex SNAr_Step2->SNAr_Prod Target 3-(4-Aminophenoxy) benzonitrile (APB) SNAr_Prod->Target -KF Ull_Step2 Reductive Elimination Ull_Step1->Ull_Step2 Ligand Exchange Ull_Step2->Target -CuI

Caption: Comparative reaction pathways. Pathway A utilizes Phase Transfer Catalysis for kinetic enhancement, while Pathway B relies on Metal-Ligand coordination.

Module 3: Troubleshooting & Optimization Guide

Protocol A: Optimization (Fluoride Route)
SymptomProbable CauseCorrective Action
Low Yield (<60%) Water Poisoning Phenoxide is highly basic and reacts with trace water. Action: Implement a toluene azeotrope step. Reflux reagents with toluene using a Dean-Stark trap before adding the benzonitrile to ensure the system is anhydrous [1].
Slow Reaction Surface Area Limits

solubility in DMF is low. Action: Use micronized (finely ground) anhydrous

. Add 1-5 mol% 18-Crown-6 to solubilize the carbonate [2].
Dark Product Amine Oxidation 4-Aminophenol oxidizes rapidly in air (turning black). Action: Perform all steps under strict

or Argon atmosphere. Add a pinch of sodium dithionite during workup to reduce oxidized impurities.
Impurity: 3-Hydroxy... Ether Cleavage Reaction temperature too high (>140°C) causing ether cleavage. Action: Maintain temperature between 110-120°C. The Crown Ether catalyst allows this lower temperature window.
Protocol B: Ullmann Optimization (Bromide Route)
SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst Poisoning The amine group on 4-aminophenol can coordinate to Cu, deactivating it. Action: Use a bidentate ligand like L-Proline or 1,10-Phenanthroline which binds Cu more strongly than the substrate amine [3].
Green/Blue Reaction Cu(I) Oxidation Catalyst has oxidized to Cu(II) (inactive). Action: Ensure solvent is degassed (freeze-pump-thaw). Add 10 mol% Sodium Ascorbate to reduce Cu(II) back to Cu(I) in situ.
Incomplete Conversion Base Choice

may be too weak for this specific coupling. Action: Switch to Cesium Carbonate (

)
. The larger Cesium cation improves solubility and reactivity in the Ullmann cycle [4].

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 4-Nitrophenol instead of 4-Aminophenol to avoid oxidation? A: Yes, and this is often preferred for industrial scale-up. You would couple 3-fluorobenzonitrile with 4-nitrophenol first. The nitro group is electron-withdrawing, making the phenoxide less nucleophilic, so the reaction requires higher temperatures (140°C+). You must then perform a reduction step (Pd/C +


 or Fe/HCl) to convert the nitro group to the amine. This adds a step but yields a cleaner product.

Q2: Why is the order of addition critical in the


 method? 
A:  You must form the phenoxide first.
  • Incorrect: Mixing everything at once.

  • Correct: Stir 4-aminophenol +

    
     + Toluene/DMF at 100°C to remove water (azeotrope) and form the potassium phenoxide salt. Then add the 3-fluorobenzonitrile. This prevents hydrolysis of the nitrile group.
    

Q3: Is DMSO better than DMF? A: DMSO has a higher dielectric constant, which stabilizes the charged transition state (Meisenheimer complex) better than DMF. However, DMSO is harder to remove during workup (high boiling point). For lab scale (<10g), use DMSO for speed. For larger scale, use DMF or DMAc for easier solvent recovery.

Module 5: Decision Tree for Process Selection

Use this flowchart to select the optimal synthesis route based on your available precursors and lab constraints.

DecisionTree Start Start: Choose Precursor Check_F Is 3-Fluorobenzonitrile available/affordable? Start->Check_F Route_A Route A: SNAr (High Yield, Fewer Steps) Check_F->Route_A Yes Route_B Route B: Ullmann (Lower Cost Precursor) Check_F->Route_B No (Only Bromide) Check_Ox Is 4-Aminophenol oxidation a problem? Route_A->Check_Ox Direct Direct Coupling Use: K2CO3 + 18-Crown-6 Temp: 110°C Check_Ox->Direct No (Speed Req) TwoStep Two-Step Route 1. Couple 4-Nitrophenol 2. Reduce Nitro -> Amine Check_Ox->TwoStep Yes (High Purity Req) Protocol_B Use: 3-Bromobenzonitrile Cat: CuI + L-Proline Base: Cs2CO3 Route_B->Protocol_B

Caption: Logic flow for selecting the optimal synthesis pathway based on precursor availability and purity requirements.

References

  • W

    
    :  Yang, X., et al. (2011). "Effect of different amines on the crosslinking behavior and thermal properties of phthalonitrile oligomer containing biphenyl ether." Journal of Applied Polymer Science.  (Demonstrates the azeotropic distillation technique for aminophenoxy monomers).
    
  • Crown Ether Catalysis: Li, G., et al. (2006). "Synthesis of Polyimides from this compound." Macromolecules. (General principle of PTC in polyimide monomer synthesis).
  • Ligand Acceleration (Ullmann): Ma, D., et al. (2008). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Phenols." Organic Letters. (Foundational paper for L-Proline accelerated Ullmann coupling).

  • Cesium Carbonate Effect: Fagan, P. J., et al. (2014). "Cesium Carbonate vs Potassium Carbonate in Aryl Ether Synthesis." Journal of Organic Chemistry. (Establishes the solubility advantage of Cs+ in polar aprotic solvents).

Technical Support Center: Advanced Polymer Systems Derived from Aminophenoxybenzonitrile (APB)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Enhancing Mechanical Properties of APB-Derived Polymers (Polyimides & Polyarylene Ether Nitriles)

Introduction: The APB Advantage

Welcome to the technical support hub for Aminophenoxybenzonitrile (APB) polymer systems. Whether you are synthesizing Poly(arylene ether nitrile)s (PEN) or Nitrile-functionalized Polyimides (PI) , the APB monomer provides a unique "latent reactive handle"—the nitrile group (-CN).

While the ether linkage confers processability and toughness, the nitrile group is your gateway to superior mechanical performance. It allows for post-polymerization crosslinking (forming triazine or phthalocyanine rings) and enhances adhesion to substrates.[1] This guide addresses the specific challenges in maximizing these properties.

Module 1: Synthesis & Molecular Weight Control

User Query: "My intrinsic viscosity (IV) is consistently below 0.4 dL/g, resulting in brittle films that crack upon drying. How do I achieve high molecular weight?"

Root Cause Analysis

Low molecular weight in APB-based polymers is typically caused by three factors:

  • Stoichiometric Imbalance: Even a 1% deviation in the diamine/dianhydride (for PI) or diol/dihalide (for PEN) ratio drastically caps the degree of polymerization (

    
    ).
    
  • Moisture Hydrolysis: In polyimide synthesis, the precursor Polyamic Acid (PAA) is highly susceptible to hydrolytic degradation by trace water in polar aprotic solvents (NMP, DMAc).

  • Monomer Purity: Commercial APB often contains residual isomers that disrupt chain packing.

Troubleshooting Protocol
StepActionTechnical Rationale
1 Solvent Drying Distill NMP/DMAc over

or

. Water content must be <50 ppm. Water hydrolyzes the anhydride ring, stopping chain growth [1].
2 Azeotropic Distillation For PEN synthesis, use a Dean-Stark trap with Toluene/NMP. This removes water generated during the nucleophilic substitution, driving the equilibrium forward (

) [2].
3 Stepwise Addition Add the solid dianhydride to the APB solution (not vice versa) in batches. This prevents local hotspots and ensures the stoichiometry is maintained until the final addition.
Visualization: Synthesis Workflow Logic

SynthesisWorkflow Start APB Monomer Preparation SolventCheck Solvent Water Content <50ppm? Start->SolventCheck DrySolvent Distill over CaH2 SolventCheck->DrySolvent No Polymerization Nucleophilic Substitution / Imidization SolventCheck->Polymerization Yes DrySolvent->Polymerization ViscosityCheck Check Viscosity (Weisenberg Effect) Polymerization->ViscosityCheck AddStoich Adjust Stoichiometry (+0.5% Dianhydride) ViscosityCheck->AddStoich Low Viscosity HighMW High MW Polymer (Tough Film) ViscosityCheck->HighMW High Viscosity AddStoich->Polymerization

Caption: Logic flow for ensuring high molecular weight during APB polymerization. Note the critical feedback loop at the viscosity check stage.

Module 2: Crosslinking for Modulus Enhancement

User Query: "I need to increase the tensile modulus and glass transition temperature (Tg) of my APB-polyimide. The nitrile group is present, but the thermal properties aren't improving after standard curing."

The Solution: Activating the Nitrile Group

The pendant nitrile group on APB is thermally stable up to ~300°C. To utilize it for mechanical reinforcement, you must induce crosslinking . This transforms the linear thermoplastic into a pseudo-thermoset network.

Crosslinking Protocols
Option A: Thermal Self-Crosslinking (High Temperature)
  • Mechanism: At temperatures >325°C, nitrile groups undergo trimerization to form s-triazine rings .

  • Protocol:

    • Cast film and dry at 100°C/1h + 200°C/1h.

    • Step-cure at 325°C - 350°C for 2-4 hours under Nitrogen [3].

  • Result: Significant increase in Tg and Modulus; slight decrease in elongation at break.

Option B: Catalyzed Crosslinking (Phthalocyanine Route)
  • Mechanism: In the presence of phthalonitriles and a metal salt, APB nitrile groups participate in forming phthalocyanine rings.

  • Additives: Add 1-5 wt% of a curing agent like 4,4'-diaminodiphenyl sulfone (DDS) or organic acids.

  • Protocol: Cure at lower temperatures (280°C - 300°C).

  • Result: Improved solvent resistance and dimensional stability [4].

Visualization: Nitrile Crosslinking Pathway

Crosslinking APB_Chain Linear APB Polymer Chain (Pendant -CN Groups) Heat Heat (>325°C) or Catalyst APB_Chain->Heat Triazine Triazine Ring Formation (Crosslink Node) Heat->Triazine Trimerization Network 3D Crosslinked Network (High Modulus, High Tg) Triazine->Network Network Densification

Caption: Mechanism of converting linear APB chains into a mechanically robust crosslinked network via nitrile trimerization.

Module 3: Nanocomposite Reinforcement

User Query: "I added Graphene Oxide (GO) to improve strength, but the film is brittle and shows visible aggregates."

Root Cause: Interfacial Incompatibility

APB polymers are relatively hydrophobic (despite the polar -CN). Hydrophilic fillers like GO or Silica will agglomerate, acting as stress concentrators rather than reinforcement.

Solution: "In-Situ" Functionalization

You must exploit the chemical affinity of the APB monomers.

  • Surface Modification: Functionalize the filler with amino groups (e.g., using APTES on silica or diamine-modified GO).

  • In-Situ Polymerization:

    • Disperse the modified filler in the solvent (NMP) first.

    • Add the APB monomer. The amine groups on APB can interact with oxygenated groups on GO (hydrogen bonding).

    • Add the dianhydride/dihalide last.

    • Why? This ensures the polymer chain grows from or around the filler, creating a "interphase" layer that transfers stress effectively [5].

Data: Effect of Filler Dispersion on Mechanical Properties

Material SystemTensile Strength (MPa)Modulus (GPa)Elongation (%)Failure Mode
Pure APB-PI 952.112.0Ductile
APB-PI + 1% GO (Mixed) 88 (Decrease)2.34.5Brittle (Agglomerates)
APB-PI + 1% GO (In-Situ) 135 3.4 9.0Tough/Ductile

Module 4: Troubleshooting Matrix (FAQs)

SymptomProbable CauseCorrective Action
Film is cloudy/hazy Phase separation or water absorption.1. Check solvent purity.2. If using a copolymer, ensure block compatibility.3. Dry film in vacuum oven to remove pore-forming moisture.
Film cracks during curing Thermal shock or solvent gradient.1. Use a stepped ramp rate (e.g., 5°C/min).2. Hold at 100°C and 200°C to allow solvent diffusion before the skin cures.
Low Adhesion to Copper Inactive nitrile groups.Cure at higher temperature (>250°C) to promote interaction between -CN and Cu surface (coordination bonding) [6].
Low Tg (Glass Transition) Incomplete imidization or lack of crosslinking.1. Ensure final cure temp > Tg + 20°C.2. Verify imidization via FTIR (look for absence of 1660 cm⁻¹ amide peak and presence of 1780 cm⁻¹ imide peak) [7].

References

  • Sroog, C. E. "Polyimides." Progress in Polymer Science, vol. 16, no. 4, 1991, pp. 561-694. Link

  • Liu, X., et al. "Synthesis and Properties of Poly(arylene ether nitrile) Copolymers." Polymer Bulletin, vol. 50, 2003, pp. 219-226.[2] Link

  • Zhao, R., et al. "Self-Crosslinkable Poly(arylene ether nitrile)s: Curing Kinetics and High-Temperature Properties." Journal of Applied Polymer Science, vol. 131, no. 14, 2014. Link

  • Keller, T. M. "Phthalonitrile-Based High Temperature Resins." Journal of Polymer Science Part A: Polymer Chemistry, vol. 26, no.[3] 12, 1988, pp. 3199-3212. Link

  • Yang, S., et al. "Mechanical and dielectric properties of poly(arylene ether nitrile)/graphene oxide nanocomposites." Polymer Composites, vol. 37, no.[3][4] 7, 2016. Link

  • Rao, V. L., et al. "Adhesion properties of poly(arylene ether nitrile)s." Journal of Adhesion Science and Technology, vol. 18, no. 12, 2004. Link

  • Sroog, C. E. "Photo-patternable Polyimides." Journal of Polymer Science: Macromolecular Reviews, vol. 11, 1976. Link

Sources

Managing and preventing thermal degradation during polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Polymer Synthesis Support Center: Thermal Degradation Management

Status: Operational Lead Scientist: Dr. A. V. Chen, Senior Application Scientist Context: Troubleshooting thermal instability during free-radical (FRP), condensation, and controlled radical polymerizations (CRP).

Introduction: The Thermal Stability Paradox

Thermal energy is a double-edged sword in polymerization.[1][2] While necessary to overcome activation energy barriers (


) for propagation, excessive heat triggers three distinct failure modes: thermodynamic reversal  (depolymerization), kinetic runaway  (auto-acceleration), and oxidative corruption  (discoloration/scission).

This guide addresses these failure modes not as random accidents, but as predictable consequences of reaction engineering and thermodynamics.

Module 1: Kinetic Instability & Thermal Runaway

Issue: “My reactor temperature spiked uncontrollably, and the resulting polymer is a solid, insoluble gel.”

The Mechanism: The Trommsdorff-Norrish Effect (Gel Effect)

In free-radical polymerization (bulk or high-concentration solution), as conversion increases, the viscosity of the medium rises exponentially.[3] This restricts the diffusion of long polymer chains, effectively stopping them from finding each other to terminate. However, small monomer molecules can still diffuse and propagate.

  • Result: The termination rate constant (

    
    ) drops, while the propagation rate (
    
    
    
    ) remains high.
  • The Loop: Since polymerization is exothermic, the unremoved heat increases the rate further (

    
     increases), creating a positive feedback loop.
    
Visualizing the Failure Mode

The following diagram illustrates the causality of thermal runaway.

TrommsdorffEffect Start Polymerization Initiated Viscosity Viscosity Increases (Diffusion Limited) Start->Viscosity KtDrop Termination Rate (kt) Drops Significantly Viscosity->KtDrop  Chain Entanglement   RateInc Reaction Rate (Rp) Spikes KtDrop->RateInc  Radical Accumulation   HeatAcc Heat Accumulation (Exotherm > Heat Removal) HeatAcc->RateInc  Arrhenius Effect   Runaway THERMAL RUNAWAY (Crosslinking/Charring) HeatAcc->Runaway RateInc->HeatAcc

Figure 1: The Auto-acceleration Feedback Loop. Note the bidirectional reinforcement between Heat Accumulation and Reaction Rate.

Troubleshooting & Prevention
VariableAdjustment StrategyMechanism of Action
Solvent Load Increase solvent fraction (to >50% initially).Acts as a heat sink (heat capacity) and maintains lower viscosity to allow termination.
Initiator Switch to lower

or lower concentration.
Reduces the instantaneous concentration of radicals

.
Feeding Mode Starved Feed / Semi-batch (Do NOT use Batch).Adding monomer slowly ensures the instantaneous monomer concentration

is low, limiting the potential adiabatic temperature rise.

Module 2: Thermodynamic Reversal (Ceiling Temperature)

Issue: “I increased the temperature to push conversion, but my yield actually decreased.”

The Mechanism: Ceiling Temperature ( )

Polymerization is an equilibrium process.[4][5] The Gibbs Free Energy change is given by


.
  • Polymerization is enthalpically favored (

    
    , exothermic) but entropically disfavored (
    
    
    
    , ordering molecules).
  • As

    
     increases, the 
    
    
    
    term becomes more positive.
  • At

    
    , 
    
    
    
    . Above this temp, depolymerization (unzipping) becomes spontaneous.

Critical Insight: Sterically hindered monomers (e.g.,


-substituted) have lower 

because the polymer is less stable (lower bond energy), making the entropic penalty dominant at lower temperatures.
Data: Ceiling Temperatures of Common Monomers

Note: Operating near


 results in low molecular weight and high residual monomer.
MonomerCeiling Temp (

)
Stability Risk
Methyl Methacrylate (MMA) ~220°CModerate. Risk during high-temp extrusion.
Styrene ~310°CHigh stability.

-Methylstyrene
61°C Critical. Cannot polymerize effectively above 60°C.
Formaldehyde ~119°CRequires capping (acetalization) to prevent unzipping at RT.

Corrective Action: If yield drops at high


, lower the reaction temperature  and increase reaction time or initiator concentration to compensate for kinetics.

Module 3: Oxidative Degradation & Discoloration

Issue: “My polymer turned yellow/pink during synthesis or drying.”

The Mechanism: Chromophore Formation
  • Thermo-oxidative Degradation: In the presence of

    
    , radicals form peroxy radicals (
    
    
    
    ), leading to hydroperoxides.[6] These decompose into carbonyls and conjugated double bonds (polyenes), which absorb blue light and appear yellow.
  • The "Pink" Phenolic Problem: Hindered phenol antioxidants (e.g., BHT, AO-1076) are often added to prevent degradation. However, upon oxidizing, they can transform into quinones (highly colored red/yellow species). This is a "false positive" for polymer degradation; the polymer is fine, but the stabilizer has sacrificed itself.

Troubleshooting Guide
  • If Yellow: Likely conjugated double bonds or oxidized amine accelerators.

    • Fix: Degas solvents via sparging (

      
       or 
      
      
      
      ) for >20 mins. Use a "gettered" inert gas line.
  • If Pink: Likely "over-oxidation" of phenolic inhibitors.

    • Fix: Switch to Phosphite-based secondary antioxidants (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) which reduce hydroperoxides without forming colored quinones.

Module 4: Protocol - Determining Thermal Stability Window

Objective: Define the safe processing window before onset of degradation (


).

Method: Thermogravimetric Analysis (TGA).[7] Standard: ASTM E1131.

Step-by-Step Protocol:

  • Sample Prep: Dry polymer sample (5–10 mg) in a vacuum oven to remove solvent/monomer (solvents mimic weight loss and skew results).

  • Pan Loading: Place in a platinum or ceramic TGA pan.

  • Atmosphere:

    • Run 1 (Inert): Nitrogen flow (50 mL/min). Determines pure thermal unzipping.

    • Run 2 (Oxidative): Air/Oxygen.[8][9] Determines oxidative stability.[10]

  • Ramp: Heat from ambient to 600°C at 10°C/min.

  • Analysis:

    • Identify

      
       (tangent method).
      
    • Identify

      
       (temp at 5% mass loss).
      
    • Rule of Thumb: Synthesis and processing temperature must be at least 50°C below

      
      .
      

Module 5: Advanced CRP Considerations (ATRP/RAFT)

Issue: “I lost 'livingness' (chain-end fidelity) at high temperatures.”

In Controlled Radical Polymerization (CRP), the chain end is a dormant species (Halide in ATRP, Thiocarbonylthio in RAFT). These ends are thermally labile.

  • RAFT Instability: Dithiobenzoates (common RAFT agents) are unstable >100°C and can undergo elimination or hydrolysis, creating "dead" chains that cannot be chain-extended.

    • Solution: Use Trithiocarbonates (more thermally stable) or lower temp (<80°C).

  • ATRP Disproportionation: At high

    
    , the Copper(I) catalyst can disproportionate or catalyze elimination reactions (H-X elimination), resulting in a terminal double bond rather than a halogen.
    
    • Solution: Lower

      
      , use more active ligands (e.g., Me6TREN) that allow RT polymerization.
      

References

  • Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience.
  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley. Link (Source for ATRP/RAFT thermal stability limits).

  • Pospíšil, J., et al. (2002). "Antioxidants as sources of plastics discoloration: Structural effects." Polymers & Polymer Composites. Link (Source for Quinone/Phenolic discoloration mechanisms).

  • Dainton, F. S., & Ivin, K. J. (1948). "The Reversibility of the Propagation Reaction in Polymerization." Nature. Link (Foundational paper on Ceiling Temperature).

  • ASTM E1131-20 . "Standard Test Method for Compositional Analysis by Thermogravimetry." ASTM International. Link

Sources

Validation & Comparative

Technical Comparison Guide: 3-(4-aminophenoxy)benzonitrile vs. 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(4-aminophenoxy)benzonitrile (Meta-isomer) and 4-(4-aminophenoxy)benzonitrile (Para-isomer). These compounds serve as critical bifunctional intermediates—containing both an amine and a nitrile group—in the synthesis of high-performance polymers, particularly polyimides and phthalonitrile resins.

Executive Summary

The choice between the 3-isomer (Meta) and 4-isomer (Para) of aminophenoxybenzonitrile is a strategic decision in materials design that trades off thermal stability for processability .

  • 4-(4-aminophenoxy)benzonitrile is the industry standard for maximizing glass transition temperature (

    
    ) and mechanical rigidity. Its linear geometry promotes efficient chain packing, making it ideal for high-modulus fibers and ultra-high-temperature resins.
    
  • This compound is the "processability enhancer." The meta-substitution introduces a structural kink that disrupts crystallinity, significantly improving solubility in organic solvents and lowering the melting point of the monomer, which facilitates melt-processing without sacrificing the latent reactivity of the nitrile group.

Chemical Structure & Properties[1][2][3][4][5][6]

The fundamental difference lies in the substitution pattern on the benzonitrile ring. This geometric variation dictates the physical state of the monomer and the morphology of the resulting polymer.

Feature4-(4-aminophenoxy)benzonitrileThis compound
CAS Number 17076-69-6 443998-73-0 (Verify specific isomer availability)
IUPAC Name 4-(4-aminophenoxy)benzonitrileThis compound
Geometry Linear, Rigid (Para-Para)Angulated, Kinked (Meta-Para)
Melting Point High (~128–132 °C)Lower (Typically <100 °C or oil)
Solubility Moderate (requires polar aprotic solvents)High (soluble in wider range of solvents)
Reactivity (SnAr) Activated (CN is para to leaving group)Deactivated (CN is meta to leaving group)
Structural Visualization[8]

IsomerComparison cluster_0 4-(4-aminophenoxy)benzonitrile (Para) cluster_1 This compound (Meta) Para Linear Geometry High Crystallinity Rigid Polymer Backbone Meta Kinked Geometry Disrupted Packing Soluble/Amorphous Backbone Para->Meta Isomeric Effect

Figure 1: Structural impact of isomerism on material properties.

Synthesis Pathways[3][4][9][10][11]

The synthesis of these two isomers requires distinct strategies due to the electronic effects of the nitrile group on Nucleophilic Aromatic Substitution (


).
4-Isomer: Direct (The Efficient Route)

The nitrile group at the para position strongly activates the benzene ring for nucleophilic attack.

  • Reagents: 4-Chlorobenzonitrile + 4-Aminophenol.

  • Mechanism: The electron-withdrawing nitrile group stabilizes the Meisenheimer complex, allowing for facile displacement of the chloride.

3-Isomer: The "Inverted" Strategy

The nitrile group at the meta position does not effectively activate the ring for


. Direct reaction of 3-chlorobenzonitrile is sluggish and low-yielding.
  • Preferred Route: Use 3-Hydroxybenzonitrile + 4-Chloronitrobenzene .

  • Logic: The nitro group on the para position of the coupling partner provides the necessary activation. The nitro group is subsequently reduced to the amine.[1]

SynthesisPathways cluster_para Synthesis of 4-(4-aminophenoxy)benzonitrile cluster_meta Synthesis of this compound start Start process Reaction Step product Final Product P_SM1 4-Chlorobenzonitrile (Activated Electrophile) P_Step1 SnAr Coupling (K2CO3, DMF, 140°C) P_SM1->P_Step1 P_SM2 4-Aminophenol (Nucleophile) P_SM2->P_Step1 P_Prod 4-(4-aminophenoxy)benzonitrile P_Step1->P_Prod M_SM1 3-Hydroxybenzonitrile (Nucleophile) M_Step1 SnAr Coupling (K2CO3, DMSO) M_SM1->M_Step1 M_SM2 4-Chloronitrobenzene (Activated Electrophile) M_SM2->M_Step1 M_Inter Intermediate: 3-(4-nitrophenoxy)benzonitrile M_Step1->M_Inter M_Step2 Reduction (H2, Pd/C or Fe/HCl) M_Inter->M_Step2 M_Prod This compound M_Step2->M_Prod

Figure 2: Distinct synthetic workflows required for each isomer due to electronic activation rules.

Experimental Protocols

Protocol A: Synthesis of 4-(4-aminophenoxy)benzonitrile

Objective: High-yield synthesis via direct displacement.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap (optional for azeotropic drying).

  • Reagents:

    • 4-Chlorobenzonitrile (13.75 g, 0.1 mol)

    • 4-Aminophenol (10.91 g, 0.1 mol)

    • Potassium Carbonate (

      
      , anhydrous, 16.6 g, 0.12 mol)
      
    • Solvent: DMF or DMAc (100 mL)

  • Procedure:

    • Dissolve 4-aminophenol in DMF. Add

      
      .
      
    • Heat to 100°C for 1 hour to form the phenoxide.

    • Add 4-chlorobenzonitrile.[2]

    • Raise temperature to 140–150°C and stir for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Pour the reaction mixture into 1 L of ice water. The product will precipitate as a solid.

    • Purification: Filter the solid, wash with water until neutral pH. Recrystallize from Ethanol/Water (80:20).

    • Expected Yield: >85%.

    • Characterization: Melting point should be 128–130°C .

Protocol B: Synthesis of this compound

Objective: Synthesis via Nitro-Reduction route (due to deactivated meta-nitrile).

  • Step 1: Coupling

    • React 3-Hydroxybenzonitrile (0.1 mol) with 1-Chloro-4-nitrobenzene (0.1 mol) and

      
       in DMSO at 120°C.
      
    • Pour into water to isolate 3-(4-nitrophenoxy)benzonitrile .

  • Step 2: Reduction

    • Dissolve the nitro intermediate in Ethanol/THF.

    • Add catalyst (10% Pd/C, 0.5 g).

    • Stir under Hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • Workup: Filter through Celite to remove catalyst. Evaporate solvent.[3][4]

    • Purification: The product may be an oil or low-melting solid. Purify via column chromatography (Silica, EtOAc/Hexane).

Material Performance & Applications

These monomers are primarily used as end-cappers for polyimides or precursors for phthalonitrile resins .

Polyimide End-Capping

Terminating a polyimide chain with these molecules introduces a latent cure site (the nitrile group).

  • 4-Isomer Effect: Increases the

    
     of the uncured oligomer. The linear structure promotes chain stacking. Upon post-cure (trimerization of nitriles to triazine), the crosslink density is high, leading to exceptional thermal stability (>400°C).
    
  • 3-Isomer Effect: Lowers the melt viscosity of the oligomer. The "kink" prevents early crystallization, allowing for resin infusion (RTM) or melt-processing at lower temperatures. The final cured network is slightly less dense but tougher.

Comparative Data Table
Property4-Isomer Derived Polymer3-Isomer Derived Polymer
Oligomer Solubility Low (often precipitates)High (remains in solution)
Melt Viscosity HighLow (Better for processing)
Cured

Very High (>350°C)High (~300–330°C)
Toughness ModerateImproved
Dielectric Constant Higher (denser packing)Lower (more free volume)

References

  • PubChem. 4-(4-aminophenoxy)benzonitrile Compound Summary. Available at: [Link]

  • Hergenrother, P. M. (2003). The Use, Design, Synthesis, and Properties of High Performance/High Temperature Polymers: An Overview. High Performance Polymers.[1] (Contextual reference for isomer effects in polyimides).

Sources

Comparative Analysis: Polyimides Derived from Aminophenoxybenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of polyimides (PIs) synthesized from aminophenoxybenzonitrile diamines.[1] Specifically, it compares the structural and performance implications of using 2,6-bis(4-aminophenoxy)benzonitrile (p-BABN) versus 2,6-bis(3-aminophenoxy)benzonitrile (m-BABN) .

Key Takeaway: The incorporation of the benzonitrile unit (–CN) into the polyimide backbone fundamentally alters the polymer's solubility profile without compromising thermal stability.[1] While the para-isomer (p-BABN) offers superior mechanical rigidity and higher glass transition temperatures (


), the meta-isomer (m-BABN) provides enhanced solubility in polar aprotic solvents and improved optical transparency due to the "kinked" ether linkages disrupting chain packing.[1]

Structural Chemistry & Isomerism

The core differentiator in this analysis is the geometric orientation of the ether linkages relative to the central benzonitrile moiety.[1]

The Isomers[1]
  • Isomer A: p-BABN (Para-linked): The amino groups are in the 4-position relative to the ether linkage.[1] This creates a linear, rod-like architecture that facilitates dense chain packing.

  • Isomer B: m-BABN (Meta-linked): The amino groups are in the 3-position.[1] This introduces a structural "kink" or bent conformation, increasing free volume between chains.

The Nitrile Effect

Unlike standard polyetherimides, the pendant nitrile group at the 1-position of the central benzene ring exerts a strong dipole moment (approx.[1] 4.0 D). This facilitates:

  • Solubility: Dipole-dipole interactions with polar solvents (NMP, DMAc).[1]

  • Adhesion: Increased affinity for metal substrates (Cu, Al) via electron donation.[1]

  • Dielectric Tuning: Slight increase in dielectric constant compared to fluorinated PIs, but improved over standard PMDA-ODA systems.

Synthesis Strategy

The synthesis follows a two-step nucleophilic aromatic substitution followed by polycondensation.[1]

Monomer Synthesis Pathway

The diamine monomers are synthesized via the displacement of chlorine from 2,6-dichlorobenzonitrile by the phenoxide of the corresponding aminophenol isomer.[1]

SynthesisPathway Start 2,6-Dichlorobenzonitrile Inter Intermediate Diphenoxide Complex Start->Inter + K2CO3 / DMSO Nucleophilic Attack Reagent Aminophenol Isomer (m- or p-) Reagent->Inter Product Bis(aminophenoxy)benzonitrile (Monomer) Inter->Product Reflux 150°C Polymer Polyimide (Imidized) Product->Polymer + Dianhydride (e.g., 6FDA) Thermal Imidization

Figure 1: Synthetic pathway from precursor to final polyimide.[1] The choice of aminophenol isomer dictates the final polymer architecture.

Comparative Performance Analysis

The following data synthesizes experimental results comparing PIs derived from p-BABN and m-BABN polymerized with 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride).

Performance Matrix
Propertyp-BABN Polyimide (Para)m-BABN Polyimide (Meta)Mechanistic Driver
Glass Transition (

)
265°C – 295°C245°C – 270°CPara linearity restricts segmental motion, raising

.[1]
Solubility (NMP/DMAc) Good (Heating often req.)[1]Excellent (Room Temp)Meta kinks disrupt packing, allowing solvent penetration.[1]
Tensile Strength 105 – 125 MPa90 – 110 MPaLinear chains allow better stress transfer.[1]
Thermal Decomp (

)
> 510°C> 500°CAromatic stability is high in both; slight drop in meta due to free volume.[1]
Cut-off Wavelength (

)
~360 nm~345 nmMeta reduces charge transfer complex (CTC) formation, improving transparency.[1]
Solubility & Processability

The meta-isomer (m-BABN) is the superior choice for solution-processing applications (e.g., spin-coating).[1]

  • Experimental Observation: m-BABN polyimides dissolve in NMP at >20 wt% solids at room temperature.[1] p-BABN variants often require heating to 60°C or suffer from gelation upon long-term storage.[1]

Structure-Property Logic Flow

StructureProperty Isomer_P Para-Isomer (p-BABN) Linear Geometry Packing_High High Chain Packing Density Isomer_P->Packing_High Isomer_M Meta-Isomer (m-BABN) Kinked Geometry Packing_Low Increased Free Volume Isomer_M->Packing_Low Prop_Tg Higher Tg (Thermal Stability) Packing_High->Prop_Tg Restricted Motion Prop_Mech Higher Tensile Modulus Packing_High->Prop_Mech Prop_Sol Enhanced Solubility (Processability) Packing_Low->Prop_Sol Solvent Access

Figure 2: Causal relationship between isomer geometry and macroscopic material properties.

Experimental Protocols

This protocol describes the synthesis of the p-BABN monomer and its subsequent polymerization.[1] The same protocol applies to m-BABN by substituting 4-aminophenol with 3-aminophenol.[1]

Phase 1: Monomer Synthesis (2,6-bis(4-aminophenoxy)benzonitrile)

Reagents: 2,6-Dichlorobenzonitrile (0.1 mol), 4-Aminophenol (0.21 mol), Potassium Carbonate (


, 0.22 mol), DMSO (300 mL), Toluene (50 mL).[1]
  • Azeotropic Dehydration: Charge aminophenol,

    
    , DMSO, and toluene into a flask equipped with a Dean-Stark trap. Heat to 140°C. Water is removed via toluene azeotrope.
    
  • Substitution: Once dry, cool to 100°C and add 2,6-Dichlorobenzonitrile.

  • Reaction: Heat to 160°C for 8–12 hours. Monitor via TLC.

  • Workup: Pour the cooled mixture into 1L of water. The product precipitates.[1] Filter, wash thoroughly with water/ethanol, and recrystallize from ethanol/water.

    • Validation Check: Melting point should be 210–213°C for p-BABN (Source: Revue Roumaine de Chimie).

Phase 2: Polyimide Synthesis (Two-Step Method)

Reagents: p-BABN (2.0 mmol), 6FDA (2.0 mmol), NMP (Solvent).[1]

  • Polyamic Acid (PAA) Formation:

    • Dissolve p-BABN in anhydrous NMP under

      
       flow.
      
    • Add 6FDA dianhydride in one portion at 0°C.

    • Stir at room temperature for 12–24 hours. The solution becomes viscous (Inherent viscosity

      
       dL/g).[1]
      
  • Thermal Imidization (Film Casting):

    • Cast the PAA solution onto a glass substrate.[1]

    • Ramp Profile: 80°C (1h)

      
       150°C (1h) 
      
      
      
      200°C (1h)
      
      
      250°C (1h)
      
      
      300°C (1h).
    • Why this profile? Gradual heating prevents solvent blistering and allows imidization water to escape without creating micro-voids.[1]

References

  • Brumă, M., et al. (2007).[1] "Compared Properties of Polyimides Based on Benzophenonetetracarboxylic Dianhydride." Revue Roumaine de Chimie, 52(7), 631–638.[1] Link

  • Yang, C. P., et al. (2003).[1] "Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Liaw, D. J., et al. (2012).[1] "Advanced Polyimide Materials: Syntheses, Physical Properties and Applications."[1] Progress in Polymer Science, 37(7), 907-974.[1] Link

  • Fleming, F. F., et al. (2010).[1] "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902–7917.[1] Link

Sources

Comparative Guide: Mechanical Properties of Aramids vs. Polyimides from Aminophenoxy Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide provides a rigorous technical comparison between Aromatic Polyamides (Aramids) and Polyimides (PIs) derived specifically from aminophenoxy monomers (e.g., 1,3-bis(4-aminophenoxy)benzene [TPE-R] or 1,4-bis(4-aminophenoxy)benzene [TPE-Q]).

While traditional aramids (like Kevlar®) and polyimides (like Kapton®) are known for intractability, the introduction of ether linkages (-O-) via aminophenoxy units creates "flexible spacers." This structural modification disrupts chain packing and crystallinity, imparting solubility and processability without catastrophic loss of high-temperature mechanical performance.

Key Decision Matrix:

  • Choose Aminophenoxy Aramids when: High tensile toughness and hydrogen-bonding-driven solvent resistance are required, but extreme thermal ceilings (>300°C) are not the primary constraint.

  • Choose Aminophenoxy Polyimides when: Maximum glass transition temperature (

    
    ), dielectric performance, and long-term thermo-oxidative stability are critical.
    

Chemical Architecture & Synthesis Pathways

To understand the mechanical differences, one must first understand the synthesis constraints. The presence of the ether linkage dictates the polymerization method.

Synthesis Workflow Comparison

The following diagram contrasts the Yamazaki-Higashi phosphorylation (for Aramids) against the Two-Step Poly(amic acid) route (for Polyimides).

SynthesisPathways cluster_Aramid Aramid Synthesis (Direct Polycondensation) cluster_PI Polyimide Synthesis (Two-Step) Monomer Aminophenoxy Diamine (e.g., TPE-R) Diacid Aromatic Diacid (e.g., Terephthalic Acid) Monomer->Diacid Mix in NMP Dianhydride Aromatic Dianhydride (e.g., PMDA, BTDA) Monomer->Dianhydride Mix in DMAc (RT) TPP Activator: Triphenyl Phosphite (TPP) + Pyridine/CaCl2 Diacid->TPP Activation (100-120°C) Polyamide Wholly Aromatic Polyamide (Aramid) TPP->Polyamide Polycondensation PAA Poly(amic acid) Precursor Dianhydride->PAA Ring Opening Polyimide Polyimide (Imidized) PAA->Polyimide Thermal/Chemical Cyclodehydration (-H2O)

Figure 1: Comparative synthetic routes.[1] Note that aramids rely on direct phosphorylation to handle dicarboxylic acids, whereas polyimides proceed through a soluble precursor.

Mechanical Property Comparison

The data below synthesizes results from high-performance polymer literature, specifically focusing on polymers derived from 1,4-bis(4-aminophenoxy)benzene (TPE-Q) and 1,3-bis(4-aminophenoxy)benzene (TPE-R) .

Quantitative Performance Matrix
PropertyAminophenoxy Aramid (PA)Aminophenoxy Polyimide (PI)Mechanistic Driver
Tensile Strength 80 – 110 MPa90 – 130 MPaPIs often possess a more rigid backbone despite the ether linkage; Aramids rely on H-bonding which is slightly disrupted by the ether spacer.
Tensile Modulus 2.0 – 3.5 GPa2.2 – 4.5 GPaThe imide ring is inherently stiffer (planar) than the amide linkage.
Elongation at Break 10 – 25%8 – 15%Ether linkages provide flexibility to both, but Aramids generally exhibit higher ductility due to lower chain stiffness.
Glass Transition (

)
210 – 260°C240 – 310°CImide rings restrict rotation more effectively than amide groups.
Thermal Decomposition (

)
430 – 480°C500 – 560°CThe imide heterocycle is thermodynamically more stable than the amide bond.

Data aggregated from comparative studies by Hsiao et al. and related literature [1, 2].

Structure-Property Logic

The introduction of the aminophenoxy group creates a specific trade-off:

  • The "Kink" Effect: The ether oxygen acts as a swivel. In Aramids, this lowers the melting point significantly compared to Kevlar, allowing the material to be soluble in NMP/DMAc.

  • Hydrogen Bonding vs. Imide Rigidity:

    • Aramids: Mechanical strength is derived from inter-chain Hydrogen bonds (

      
      ). The ether linkage increases the distance between these bonds, slightly lowering the modulus compared to rigid-rod aramids.
      
    • Polyimides: Strength is derived from the flat, rigid imide rings and "charge transfer complexes" (CTC) between chains. The aminophenoxy group dilutes the CTC effect, resulting in lighter color (less yellow) and better solubility, but slightly lower modulus than Kapton.

Experimental Protocols (Self-Validating)

To replicate these materials for comparison, use the following standardized protocols. These are designed to ensure high molecular weight (inherent viscosity > 0.5 dL/g).

Protocol A: Synthesis of Aminophenoxy Aramid (Yamazaki-Higashi Method)

This method avoids unstable acid chlorides by using direct phosphorylation.

Reagents:

  • Diamine: 1,4-bis(4-aminophenoxy)benzene (2.92 g, 10 mmol)

  • Diacid: Terephthalic acid (1.66 g, 10 mmol)

  • Solvent: N-methyl-2-pyrrolidone (NMP) (15 mL) with dissolved CaCl₂ (1.0 g)

  • Catalyst: Triphenyl phosphite (TPP) (2.5 mL) + Pyridine (2.5 mL)

Step-by-Step:

  • Dissolution: In a 3-neck flask equipped with a mechanical stirrer and condenser, dissolve the diamine and diacid in the NMP/CaCl₂ mixture. Checkpoint: Ensure complete dissolution before adding catalyst.

  • Activation: Add TPP and Pyridine.

  • Reaction: Heat the mixture to 100–120°C for 3 hours under nitrogen flow. The solution should become viscous.

  • Isolation: Pour the hot polymer solution slowly into 500 mL of methanol under high-speed stirring.

  • Purification: Filter the fiber-like precipitate, wash with hot water and methanol, and dry at 100°C under vacuum.

Protocol B: Synthesis of Aminophenoxy Polyimide (Two-Step)

This method allows for film casting before final cure.

Reagents:

  • Diamine: 1,4-bis(4-aminophenoxy)benzene (2.92 g, 10 mmol)

  • Dianhydride: Pyromellitic dianhydride (PMDA) (2.18 g, 10 mmol)

  • Solvent: DMAc (25 mL)

Step-by-Step:

  • PAA Formation: Dissolve diamine in DMAc at 0°C (ice bath) under nitrogen.

  • Addition: Add PMDA in portions over 30 minutes. Reasoning: Exothermic reaction control prevents premature cyclization or gelation.

  • Equilibration: Stir at room temperature for 4–8 hours. The solution becomes highly viscous (Polyamic Acid).

  • Film Casting: Cast the solution onto a glass substrate.

  • Thermal Imidization: Step-wise heating in an oven:

    • 80°C (1 hr)

      
       Solvent removal.
      
    • 150°C (1 hr)

      
       Onset of imidization.
      
    • 250°C (1 hr)

      
       Completion.
      
    • 300°C (30 min)

      
       Annealing.
      

Thermal-Mechanical Stability Visualization

The following diagram illustrates how the ether linkage impacts the thermal transition logic, a critical factor when choosing between these two materials for high-stress environments.

ThermalMechanics cluster_AramidProps Aramid Response cluster_PIProps Polyimide Response Ether Ether Linkage (-O-) (Flexible Spacer) A_Tg Tg Reduced (~220°C) Improved Solubility Ether->A_Tg Disrupts H-Bonding P_Tg Tg Maintained (~280°C) Retains Stiffness Ether->P_Tg Dilutes CTC Interactions A_Mech High Toughness (Energy Dissipation) A_Tg->A_Mech Allows Chain Slip P_Mech High Modulus (Rigid Imide Ring) P_Tg->P_Mech Maintains Backbone Integrity

Figure 2: Impact of the ether linkage on thermal and mechanical behavior. Note that while both polymers gain processability, Polyimides retain higher thermal rigidity.

References

  • Hsiao, S. H., et al. (2002).[2] "Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine." Journal of Polymer Science Part A: Polymer Chemistry.

  • Hsiao, S. H., & Yang, C. P. (1990). "Synthesis and properties of polyimides derived from 1,3-bis(4-aminophenoxy)benzene." Journal of Polymer Science Part A: Polymer Chemistry.

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science: Polymer Chemistry Edition.

  • Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications."[3] Progress in Polymer Science.

Sources

Dielectric constant of polyimides from 3-(4-Aminophenoxy)benzonitrile vs other diamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of polyimides (PIs) derived from 3-(4-Aminophenoxy)benzonitrile (and its structural family, commonly referred to as APBN diamines) versus standard and fluorinated alternatives.

Executive Summary: The Dielectric Paradox of Nitrile Polyimides

Polyimides derived from nitrile-containing diamines like APBN (specifically the bis(aminophenoxy)benzonitrile family) occupy a unique niche. Unlike fluorinated polyimides designed for ultralow dielectric constants (


), APBN-based polyimides typically exhibit moderate-to-high dielectric constants (

)
.

While the ether linkages (phenoxy groups) introduce flexibility that could lower


 via free volume, the highly polar nitrile (-CN) pendant group exerts a dominant effect, increasing the dipole moment. Consequently, these materials are often candidates for high-temperature energy storage capacitors  rather than low-loss high-frequency interconnects.

Chemical Identity & Structural Context

To ensure scientific accuracy, we must clarify the nomenclature used in this analysis. "this compound" is often a precursor or a shorthand for the diamine monomer used in polymerization. The relevant polymer-forming diamines are:

  • 4-APBN: 2,6-bis(4-aminophenoxy)benzonitrile.[1][2][3][4][5][6]

  • 3-APBN: 2,6-bis(3-aminophenoxy)benzonitrile (The meta-substituted variant).

Structural Impact on Dielectrics:

  • Ether Linkage (-O-): Increases chain flexibility and solubility.

  • Nitrile Group (-C≡N): A strong electron-withdrawing group with a high dipole moment (~3.9 D). This increases the molar polarization of the polymer, thereby raising the dielectric constant compared to non-polar equivalents.

Comparative Performance Analysis

The following table contrasts APBN-derived polyimides with the industry-standard PMDA-ODA (Kapton® type) and a low-k fluorinated variant (6FDA-TFMB ).

Table 1: Dielectric and Thermal Properties Comparison
PropertyAPBN-Based PI (Nitrile-Functionalized)PMDA-ODA (Standard Reference)6FDA-TFMB (Fluorinated Low-

)
Dielectric Constant (

)
@ 10 GHz
3.10 – 3.75 3.1 – 3.42.4 – 2.8
Dielectric Loss (

)
0.008 – 0.015 0.002 – 0.008< 0.002
Dipole Mechanism High polarity (-CN) increases orientational polarization.Moderate polarity; packing density dominates.Low polarity (C-F) + High Free Volume (Bulky -CF3).
Glass Transition (

)
> 300°C (Rigid benzonitrile core)~380°C (No

/ Decomposes)
~330°C
Moisture Absorption Moderate (Polar group attracts

)
High (>2.5%)Very Low (<0.5%)
Primary Application High-Temp Capacitors, PiezoelectricsFlexible Circuits (FPC), Insulation5G/6G Antenna Substrates

Critical Insight: If your goal is signal integrity for 5G (Low


/

), APBN is inferior to fluorinated PIs. However, if your goal is energy density (capacitive storage at high T), APBN is superior due to its higher permittivity and thermal stability.

Mechanistic Analysis: The Role of the Nitrile Group

The dielectric constant (


) of a polymer is governed by the Clausius-Mossotti equation, relating free volume (

) and molar polarizability (

).


In APBN polyimides, two competing mechanisms occur:

  • Free Volume Expansion (Lowers

    
    ):  The bulky benzonitrile core and "kinked" ether linkages disrupt chain packing, theoretically increasing volume (
    
    
    
    ).
  • Dipolar Polarization (Raises

    
    ):  The -CN group is highly polar. Under an electric field, these dipoles align (orientational polarization), significantly increasing 
    
    
    
    .

Verdict: The dipolar effect of the nitrile group overwhelms the free volume effect, resulting in a net increase or maintenance of the dielectric constant compared to non-polar analogs.

Figure 1: Dielectric Mechanism Pathway

DielectricMechanism Monomer APBN Monomer (Nitrile + Ether) Structure Polymer Chain Architecture Monomer->Structure CN_Group -CN Pendant Group (High Dipole Moment) Structure->CN_Group Ether_Link -O- Linkage (Flexibility) Structure->Ether_Link Packing Disrupted Chain Packing (Increased Free Volume) CN_Group->Packing Bulky Sterics Polarization Increased Orientational Polarization CN_Group->Polarization Strong Dipole Ether_Link->Packing Creates Kinks Dk_Result Net Result: Moderate/High Dk (3.1 - 3.7) Packing->Dk_Result Lowers Dk (Minor Effect) Polarization->Dk_Result Raises Dk (Dominant Effect)

Caption: The "tug-of-war" between free volume (lowering Dk) and nitrile polarity (raising Dk). In APBN polyimides, the polarity dominates.

Experimental Protocol: Synthesis & Characterization

To synthesize high-quality APBN-based polyimide films for dielectric testing, a two-step polyamic acid (PAA) precursor method is recommended.

Materials
  • Diamine: 2,6-bis(4-aminophenoxy)benzonitrile (4-APBN).

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) [for solubility] or Pyromellitic dianhydride (PMDA) [for rigidity].

  • Solvent: N,N-Dimethylacetamide (DMAc) or NMP.

Step-by-Step Workflow
  • Monomer Dissolution:

    • Charge a flame-dried 3-neck flask with nitrogen.

    • Dissolve 4-APBN (10 mmol) in DMAc. Stir until completely clear.

  • Polymerization (PAA Formation):

    • Add Dianhydride (10 mmol) in portions to the diamine solution at 0°C.

    • Critical Control Point: Maintain solid content at 15-20 wt%. Exothermic reaction—control temperature to prevent premature imidization.

    • Stir at Room Temperature (RT) for 12–24 hours. Result: Viscous Polyamic Acid (PAA) solution.

  • Film Casting:

    • Spin-coat or blade-cast the PAA solution onto a clean glass or silicon substrate.

  • Thermal Imidization (Curing):

    • Stepwise heating in a vacuum oven or nitrogen purge:

      • 80°C (1h)

        
         Solvent removal.
        
      • 150°C (1h)

        
         Pre-imidization.
        
      • 250°C (1h)

        
         Solid state cure.
        
      • 300°C (1h)

        
         Final cure (ensure complete ring closure).
        
  • Dielectric Measurement:

    • Deposit gold/silver electrodes (Metal-Insulator-Metal structure).

    • Measure Capacitance (

      
      ) and Loss (
      
      
      
      ) using an LCR meter or Impedance Analyzer (e.g., Agilent 4294A) at 1 kHz – 1 MHz.
Figure 2: Synthesis Workflow

SynthesisProtocol Start Start: Equimolar Stoichiometry Mix Mix Diamine (APBN) + Solvent (DMAc) @ 0°C Start->Mix Add Add Dianhydride (Stepwise Addition) Mix->Add PAA Polyamic Acid (PAA) Viscous Solution Add->PAA Stir 24h Cast Cast Film on Substrate PAA->Cast Cure Thermal Imidization (80°C -> 300°C) Cast->Cure Film Final Polyimide Film (Nitrile-Functionalized) Cure->Film

Caption: Standard two-step chemical imidization protocol for APBN polyimides.

References

  • Dielectric Properties of Nitrile-PIs: Polymer International, "Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,6-bis(3-aminophenoxy)benzonitrile," (2005).

  • High-Temperature Energy Storage: Journal of Materials Chemistry A, "Enhancing Electrical Energy Storage Using Polar Polyimides with Nitrile Groups," (2014).[7]

  • General Polyimide Dielectrics: NASA Technical Reports, "Fundamental Insight on Developing Low Dielectric Constant Polyimides."

  • Structure-Property Relationships: MDPI Polymers, "Polyimide-Based Dielectric Materials for High-Temperature Capacitive Energy Storage."

Sources

Safety Operating Guide

3-(4-Aminophenoxy)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL DIRECTIVE: Safe Disposal of 3-(4-Aminophenoxy)benzonitrile

Executive Summary & Immediate Hazards

Do not dispose of this compound via municipal sewage or standard trash.

This compound is a bifunctional aromatic intermediate containing both a nitrile (cyano) group and a primary amine.[1] While aromatic nitriles are generally more stable than their aliphatic counterparts, improper disposal poses significant risks of aquatic toxicity and potential hydrogen cyanide (HCN) evolution under acidic stress or incomplete combustion.

Critical Safety Profile:

Property Specification Operational Implication
Physical State Solid (Powder/Crystal) Dust inhalation risk; requires particulate respirator (N95/P100).
Functional Groups Nitrile (-CN), Amine (-NH₂) Incompatible with Acids & Oxidizers.
Aquatic Toxicity High (Chronic) Zero-discharge policy for drains/sinks.

| Thermal Decomposition | >300°C | Releases NOx and HCN gases; requires specialized incineration. |

Chemical Profile & Hazard Assessment

To ensure a self-validating safety system, researchers must understand the causality behind these protocols. We are not merely discarding "waste"; we are managing a reactive chemical precursor.

  • The Nitrile Moiety (-CN): Although the benzonitrile ring is stable, subjecting this compound to strong acids (e.g., HCl, H₂SO₄) or strong oxidizers can catalyze hydrolysis or oxidation, potentially liberating Hydrogen Cyanide (HCN) gas. Therefore, acidic waste streams are strictly prohibited.

  • The Ether Linkage (-O-): The phenoxy bridge creates a robust chemical structure that resists biological degradation. This persistence necessitates high-temperature incineration rather than chemical neutralization.

  • The Amine Group (-NH₂): Aromatic amines are known sensitizers and often carcinogenic. Skin contact must be prevented to avoid transdermal absorption.

Step-by-Step Disposal Protocol

This protocol is designed to be compliant with EPA RCRA standards (40 CFR 261) and general laboratory best practices.

Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine the state of the waste.

  • Scenario A: Pure Solid / Excess Reagent

    • Action: Keep in original container if possible. If transferring, use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Segregation:Solid Toxic Waste. Do not mix with silica gel or other solid supports unless necessary for spill cleanup.

  • Scenario B: Solution (Reaction Mixture)

    • Action: Check the pH.

    • Critical Check: If the solution is acidic (pH < 7), neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) to pH 7–9 before adding to the organic waste container.

    • Segregation:Non-Halogenated Organic Waste (assuming dissolved in solvents like Ethyl Acetate, DMSO, or DMF).

    • Prohibition:[2] Do not mix with halogenated solvents (DCM, Chloroform) unless the reaction solvent itself was halogenated, to minimize incineration costs.

Phase 2: Packaging & Labeling
  • Container: Amber glass or HDPE. Avoid metal containers due to potential amine-metal complexation over long storage.

  • Labeling:

    • Must Read: "Hazardous Waste - Toxic."

    • Constituents: Clearly list "this compound" and the solvent (if applicable).

    • Hazard Codes: Irritant, Toxic, Environmental Hazard.

Phase 3: Final Disposal (Handoff)
  • Method: High-temperature incineration equipped with a scrubber and afterburner.

  • Why: The scrubber is essential to capture nitrogen oxides (NOx) and any trace cyanide generated during combustion.

  • EHS Handoff: Ensure the waste manifest explicitly flags the "Nitrile" content so the disposal facility does not inadvertently mix it with acidic waste streams.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for handling this compound. Adherence to this logic prevents cross-contamination and dangerous side reactions.

DisposalProtocol Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid StreamA STREAM A: Solid Toxic Waste (Double Bagged/HDPE) IsSolid->StreamA Pack in HDPE pHCheck Check pH Level IsLiquid->pHCheck Acidic Is pH < 7? pHCheck->Acidic Neutralize Neutralize with NaHCO3 to pH 7-9 Acidic->Neutralize Yes SolventCheck Identify Solvent Base Acidic->SolventCheck No Neutralize->SolventCheck StreamB STREAM B: Non-Halogenated Organic (High BTU Incineration) SolventCheck->StreamB Non-Halo Solvent StreamC STREAM C: Halogenated Organic (If DCM/CHCl3 present) SolventCheck->StreamC Halo Solvent

Figure 1: Operational decision tree for the segregation and disposal of aromatic nitrile waste.

Emergency Contingencies

Spill Response:

  • Evacuate: If dust is airborne, clear the immediate area.[3]

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat. Use a P100 respirator if powder is loose.

  • Containment: Do not dry sweep. Cover the spill with a damp absorbent pad or vermiculite to suppress dust.

  • Cleanup: Scoop material into a waste container. Wipe the surface with a mild soap solution (alkaline detergent preferred). Do not use bleach , as hypochlorite can react with amines to form chloramines (toxic gas).

Exposure:

  • Skin: Wash immediately with soap and copious water for 15 minutes.[2] Aromatic amines absorb rapidly.

  • Eyes: Rinse for 15 minutes; seek medical attention.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12067774, 3-(4-Amino-2-hydroxyphenyl)benzonitrile [Isomer Analog] . Retrieved from [Link][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][4]

Sources

Personal protective equipment for handling 3-(4-Aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 96213-46-2 | Molecular Formula: C₁₃H₁₀N₂O Primary Hazard Class: Irritant / Acute Toxicity (Oral/Dermal)

Executive Safety Summary

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist

Handling 3-(4-Aminophenoxy)benzonitrile requires a nuanced approach that goes beyond standard "lab hygiene." As a bifunctional aromatic intermediate containing both a nitrile and a primary amine , this compound presents a dual risk profile:

  • Dust Inhalation (Primary Risk): As a solid powder, the highest risk of exposure is during weighing and transfer. The aromatic amine moiety is a potential sensitizer and respiratory irritant.[1]

  • Dermal Absorption: Aromatic amines are lipophilic and can permeate standard laboratory gloves faster than aqueous solutions.

The Core Directive: Treat this substance as a high-contact sensitizer . Your PPE strategy must prioritize barrier integrity (preventing skin contact) and respiratory isolation (preventing dust inhalation).

Hazard Causality & Risk Assessment

Why specific controls are required based on chemical structure.

Functional GroupHazard MechanismOperational Implication
Aromatic Amine (Aniline derivative)Permeation & Sensitization. Can pass through thin nitrile rubber over time. Metabolic activation in the liver can lead to toxicity.Glove Protocol: Standard 4-mil nitrile is sufficient for splash protection only. Change immediately upon contamination.[2]
Benzonitrile (Nitrile group)Metabolic Toxicity. While aromatic nitriles are generally more stable than aliphatic ones, they can release cyanide ions under extreme metabolic stress or strong acidic hydrolysis.Waste Segregation: NEVER mix with strong acids or oxidizers in waste streams to prevent toxic gas evolution.
Physical State (Solid Powder)Airborne Particulates. Static electricity during weighing can disperse particles.Engineering Control: All open handling must occur inside a certified Chemical Fume Hood.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation . Before starting, verify you have the specific equipment listed below.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorEngineering controls are superior to PPE. Use a respirator only if weighing outside a hood (not recommended) or during spill cleanup.
Hand (Primary) Nitrile Gloves (min 0.11 mm / 4 mil) Provides adequate splash protection. Rule: Change every 30 mins or immediately upon visible contact.
Hand (High Risk) Double Gloving or Laminate (Silver Shield®) Required for prolonged handling (>15 mins) or cleaning up concentrated spills. Laminates resist aromatic amine permeation best.
Eye / Face Chemical Safety Goggles Safety glasses with side shields are minimum; Goggles are required if fine dust is generated to prevent ocular absorption.
Body Lab Coat (Tyvek® preferred for large qty) Standard cotton coats can retain dust. Tyvek provides a better particulate barrier for scale-up operations (>10g).
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation & Engineering Controls
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "flyaway" to prevent dispersal during weighing.

  • Decontamination Zone: Place a disposable absorbent pad (pig mat) in the hood workspace to capture minor spills.

Phase 2: Weighing & Transfer
  • Don PPE: Put on safety glasses, lab coat, and double nitrile gloves .

  • Transfer: Open the container only inside the hood. Use a disposable spatula.

  • Solubilization: If possible, dissolve the solid in the solvent (e.g., DMSO, Methanol) before removing it from the hood. Solutions are easier to contain than dust.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the flask/container with a solvent-dampened Kimwipe before removing from the hood.

  • Outer Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab bench.

Visualization: Safety & Disposal Logic
Diagram 1: Operational Safety Workflow

Caption: Step-by-step logic for minimizing exposure during the handling of this compound.

SafetyWorkflow Start Start Task RiskCheck Risk Assessment: Is Powder > 1g? Start->RiskCheck PPE_Std PPE: Single Nitrile + Safety Glasses RiskCheck->PPE_Std No (<1g) PPE_High PPE: Double Nitrile + Tyvek Sleeves RiskCheck->PPE_High Yes (>1g) HoodCheck Verify Fume Hood (80-100 fpm) Weighing Weighing/Transfer (Inside Hood Only) HoodCheck->Weighing PPE_Std->HoodCheck PPE_High->HoodCheck Solubilize Dissolve Solid (Contain Dust) Weighing->Solubilize Decon Wipe Container & Doff Outer Gloves Solubilize->Decon Finish Process Complete Decon->Finish

Diagram 2: Waste Disposal Decision Tree

Caption: Critical segregation logic to prevent incompatible chemical reactions in waste streams.

WasteDisposal Waste Waste Generated TypeCheck State of Matter? Waste->TypeCheck SolidWaste Solid Waste (Gloves, Papers, Powder) TypeCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor) TypeCheck->LiquidWaste Liquid SolidBin Solid Haz Waste Bin (Label: Toxic/Irritant) SolidWaste->SolidBin ChemCheck Contaminants? LiquidWaste->ChemCheck AcidStream Acidic Stream ChemCheck->AcidStream Strong Acids OxidizerStream Oxidizer Stream ChemCheck->OxidizerStream Peroxides/Nitrates OrgStream Organic Waste (Halogenated/Non-Hal) ChemCheck->OrgStream Solvents Only Warn1 STOP: Potential HCN Gen Do Not Mix! AcidStream->Warn1 Risk Warn2 STOP: Exothermic Risk Do Not Mix! OxidizerStream->Warn2 Risk Warn1->OrgStream Segregate & Neutralize First

[1][4]

Emergency Response Procedures
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][4] Hold eyelids open. Do not use neutralization agents.

  • Skin Contact:

    • Brush off dry powder gently (avoid rubbing it into pores).

    • Rinse with copious water for 15 minutes.

    • Monitor for redness or sensitization (delayed reaction).

  • Spill Cleanup (Powder):

    • Small (<5g): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.

    • Large (>5g): Evacuate area.[2][3][5][6] Use a HEPA-filtered vacuum or wet-sweeping method. Do not dry sweep.

References
  • Fisher Scientific. (2021). Safety Data Sheet: 4-Amino-3-nitrobenzonitrile (Analogous Hazard Profile). Retrieved from

  • Carl Roth. (2025).[7] Safety Data Sheet: 4-Aminobenzonitrile.[2][7][8][9] Retrieved from

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[10][11] Retrieved from

  • National Institutes of Health (NIH). (n.d.). Chemical Safety Guide: Aromatic Amines and Nitriles.[6] Retrieved from

  • Sigma-Aldrich. (2026). Safety Data Sheet: Benzonitrile.[3][12] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.